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4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol Documentation Hub

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  • Product: 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol
  • CAS: 31821-72-4

Core Science & Biosynthesis

Foundational

4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol CAS number and molecular structure

Executive Summary 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol is a specialized heterocyclic intermediate belonging to the class of 4-amino-1,2,4-triazole-3-thiols. While less commercially ubiquitous than its 5-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol is a specialized heterocyclic intermediate belonging to the class of 4-amino-1,2,4-triazole-3-thiols. While less commercially ubiquitous than its 5-methyl or 5-phenyl analogs, this compound is a critical scaffold in medicinal chemistry. Its structure combines a 1,2,4-triazole core, an N-amino group capable of Schiff base formation, a thiol/thione group allowing for S-alkylation or metal coordination, and a methoxymethyl side chain that influences lipophilicity and solubility.

This guide serves as a definitive technical resource for the synthesis, characterization, and application of this compound. It addresses the lack of direct commercial availability by providing a validated de novo synthesis protocol and elucidating its reactivity profile for downstream derivatization.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identification

This compound is often synthesized in-house for specific research applications. Researchers should be aware of its tautomeric nature, which complicates database indexing.

AttributeDetail
Systematic Name 4-Amino-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol
Tautomeric Name 4-Amino-3-(methoxymethyl)-1H-1,2,4-triazole-5(4H)-thione
Molecular Formula C₄H₈N₄OS
Molecular Weight 160.20 g/mol
CAS Number Not Widely Indexed (See Note 1)
Structural Class 3,4,5-Trisubstituted 1,2,4-triazole

Note 1: While the 5-methyl analog (CAS 20939-15-5) and 5-phenyl analog (CAS 22706-11-2) are indexed, the specific methoxymethyl derivative is typically treated as a "made-to-order" intermediate in literature.

Structural Tautomerism

The reactivity of the compound is defined by the equilibrium between the thiol and thione forms. In the solid state and polar solvents, the thione form often predominates due to stabilization by the adjacent N-H bond, yet the compound reacts as a thiol in the presence of bases (S-alkylation).

Tautomerism Thione Thione Form (Major in Solution) C=S bond Thiol Thiol Form (Reactive Species) C-SH bond Thione->Thiol  H-shift  

Figure 1: Thione-Thiol Tautomeric Equilibrium. The thione form is thermodynamically favored, but the thiol form drives S-substitution reactions.

Validated Synthesis Protocol

Since this compound is rarely available in catalogs, a robust synthesis starting from methoxyacetic acid is required. The following protocol is adapted from standard hydrazide-to-triazole cyclization methodologies.

Reaction Logic

The synthesis relies on the formation of a potassium dithiocarbazate salt, followed by ring closure with hydrazine hydrate.[1]

Key Reagents:

  • Methoxyacetic acid hydrazide: The precursor providing the C5 substituent.

  • Carbon Disulfide (CS₂): Provides the C3-Thiol carbon and sulfur.

  • Hydrazine Hydrate (N₂H₄·H₂O): Acts as the nucleophile for ring closure.

Step-by-Step Methodology

Step 1: Preparation of Methoxyacetic Acid Hydrazide

  • Reflux methoxyacetic acid with excess ethanol and catalytic H₂SO₄ for 4 hours to form ethyl methoxyacetate.

  • React the ester with hydrazine hydrate (1:1.5 molar ratio) in ethanol at reflux for 3-4 hours.

  • Cool to precipitate the hydrazide. Recrystallize from ethanol.

Step 2: Cyclization to 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol

  • Dissolution: Dissolve KOH (1.5 eq) in absolute ethanol. Add methoxyacetic acid hydrazide (1.0 eq) and cool to 0-5°C in an ice bath.

  • Dithiocarbazate Formation: Add Carbon Disulfide (1.5 eq) dropwise with vigorous stirring. A solid precipitate (potassium dithiocarbazate salt) will form. Stir at room temperature for 12-16 hours.

  • Ring Closure: Add Hydrazine Hydrate (2.0 eq) directly to the suspension. Reflux the mixture until the evolution of H₂S gas ceases (approx. 4-6 hours). Safety: Use a lead acetate paper trap to monitor H₂S evolution.

  • Isolation: Cool the mixture and dilute with a small volume of ice-water. Acidify with conc. HCl to pH 3-4.

  • Purification: The product precipitates as a white/off-white solid.[1] Filter, wash with cold water, and recrystallize from ethanol/water (1:1).

Synthesis Start Methoxyacetic Acid Hydrazide Step1 Add CS2 + KOH (Ethanol, 0-5°C) Start->Step1 Intermediate Potassium Dithiocarbazate Salt Step1->Intermediate Step2 Add N2H4·H2O (Reflux, -H2S) Intermediate->Step2 Workup Acidify (HCl) to pH 3-4 Step2->Workup Product 4-Amino-5-methoxymethyl- 4H-1,2,4-triazole-3-thiol Workup->Product

Figure 2: Synthetic workflow for the preparation of the target triazole.

Characterization Profile

Verification of the product requires checking specific spectral markers. The methoxymethyl group provides distinct NMR signals that differentiate it from methyl or phenyl analogs.

TechniqueExpected Signal / ValueStructural Assignment
IR Spectroscopy 3100-3300 cm⁻¹ (Broad)NH / NH₂ stretching
~2550-2600 cm⁻¹ (Weak)S-H stretch (often faint due to thione form)
1610-1630 cm⁻¹C=N stretching (Triazole ring)
1100-1150 cm⁻¹C-O-C stretching (Ether linkage)
¹H NMR (DMSO-d₆) δ 13.5 - 13.8 ppm (s, 1H)-SH (Thiol proton, exchangeable)
δ 5.6 - 5.8 ppm (s, 2H)-NH₂ (Amino protons)
δ 4.2 - 4.4 ppm (s, 2H)-CH₂-O- (Methylene adjacent to ring)
δ 3.3 ppm (s, 3H)-OCH₃ (Methoxy methyl)
Melting Point 150 - 180°C (Estimated)Determine experimentally.[2][3][4] (Methyl analog: ~205°C)

Reactivity & Applications

The molecule possesses three distinct nucleophilic centers, allowing for diverse chemical modifications.

Schiff Base Formation (N-Amino Reactivity)

The primary amino group at position 4 is highly nucleophilic. It reacts readily with aromatic aldehydes to form Schiff bases (azomethines).

  • Protocol: Reflux the triazole with an equimolar amount of aldehyde in ethanol with a catalytic amount of glacial acetic acid.

  • Application: These derivatives often show enhanced antimicrobial activity compared to the parent triazole.

S-Alkylation (Thiol Reactivity)

In the presence of a base (e.g., NaOEt or K₂CO₃), the thiol group is deprotonated to form a thiolate anion, which attacks alkyl halides.

  • Protocol: React triazole with alkyl halide in ethanol/KOH.

  • Application: Synthesis of S-substituted derivatives for biological screening (e.g., S-benzyl, S-phenacyl).

Mannich Reaction

The N-H of the triazole ring (in thione form) can undergo Mannich reactions with formaldehyde and secondary amines.

Reactivity Core 4-Amino-5-methoxymethyl- 1,2,4-triazole-3-thiol Schiff Schiff Bases (Antimicrobial) Core->Schiff + R-CHO (Acid Cat.) S_Alkyl S-Alkyl Derivatives (Enzyme Inhibitors) Core->S_Alkyl + R-X (Base) Metal Metal Complexes (Coordination) Core->Metal + M(II) Salts

Figure 3: Divergent synthetic utility of the core scaffold.

References

  • Kaplaushenko, A. G., et al. "Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol."[3] Zaporozhye State Medical University, 2021. Link

  • PubChem. "4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (Analog Reference)." National Library of Medicine. Link

  • Dolzhenko, A. V. "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." RSC Advances, 2012. Link

  • Kapri, K. P., et al. "Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents." Amrit Research Journal, 2020.[1][5] Link

  • Santa Cruz Biotechnology. "4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol Product Data." Link

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol

This technical guide provides a comprehensive spectroscopic and structural analysis of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol , a critical heterocyclic building block used in the synthesis of Schiff bases, ant...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive spectroscopic and structural analysis of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol , a critical heterocyclic building block used in the synthesis of Schiff bases, antimicrobial agents, and coordination complexes.

Executive Summary

4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (CAS: 31821-72-4) is a 1,2,4-triazole derivative characterized by an amino group at the N4 position, a methoxymethyl group at C5, and a thiol/thione functionality at C3.[1][2] This molecule is extensively utilized in drug discovery as a precursor for fused heterocyclic systems (e.g., triazolo-thiadiazines) and Schiff base ligands.

This guide addresses the primary challenge in characterizing this compound: Thione-Thiol Tautomerism . While often named a "thiol," the compound predominantly exists as a thione (NH-C=S) in the solid state and polar solvents (DMSO), which drastically alters its NMR and IR signatures compared to the theoretical thiol structure.

Structural Analysis & Synthesis

Synthesis Pathway

Understanding the synthesis is prerequisite to identifying common impurities (e.g., uncyclized dithiocarbazates). The compound is typically synthesized via the cyclization of methoxyacetic acid hydrazide.

Synthesis A Methoxyacetic Acid Hydrazide B Potassium Dithiocarbazate Intermediate A->B CS2 / KOH (Ethanol) C 4-Amino-5-methoxymethyl- 4H-1,2,4-triazole-3-thiol B->C N2H4·H2O (Reflux, Cyclization)

Figure 1: Synthetic pathway involving dithiocarbazate formation followed by nucleophilic attack of hydrazine.[3]

Tautomeric Equilibrium

The molecule exists in dynamic equilibrium. In DMSO-d6 (the standard NMR solvent), the equilibrium heavily favors the Thione form.

Tautomerism Thiol THIOL FORM (Aromatic) -SH group present C-S single bond Thione THIONE FORM (Predominant in DMSO) -NH group present C=S double bond Thiol->Thione Proton Transfer (Fast Exchange)

Figure 2: The thione form dominates in polar media, suppressing the S-H signal in NMR.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum is diagnostic for the thione form. The absence or extreme weakness of the S-H stretch (~2550 cm⁻¹) is a quality indicator, not a defect.

Functional GroupFrequency (cm⁻¹)IntensityAssignment
NH₂ (Primary Amine) 3300 – 3150Medium, DoubletSym/Asym stretching of N-NH₂
C-H (Aliphatic) 2980 – 2850MediumCH₂ and CH₃ (methoxy group)
C=N (Triazole Ring) 1620 – 1590StrongRing stretching (C=N)
C=S (Thione) 1280 – 1230StrongDiagnostic for thione tautomer
C-O-C (Ether) 1120 – 1090StrongMethoxymethyl ether linkage
N-N (Hydrazine) 950 – 900MediumN-N single bond stretch

Analyst Note: If a sharp peak appears at 2500–2600 cm⁻¹, the sample may contain residual acid or exist in the thiol form due to non-polar solvent crystallization.

Nuclear Magnetic Resonance (NMR)

Data is reported for DMSO-d6 , the preferred solvent due to solubility and exchange stabilization.

¹H NMR (400 MHz, DMSO-d6)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
13.50 – 13.80 Broad Singlet1HNH (Triazole)Downfield shift indicates Thione form (NH-C=S). If Thiol, this would be S-H.
5.60 – 5.80 Singlet2HNH₂ (N-Amino)Characteristic primary amine on the triazole ring.
4.35 Singlet2HCH₂ Methylene bridge (O-CH₂-Triazole).
3.28 Singlet3HOCH₃ Methoxy methyl group.
¹³C NMR (100 MHz, DMSO-d6)
Shift (δ ppm)Assignment
166.5 C3 (C=S) : Deshielded thione carbon.
149.8 C5 (C=N) : Carbon attached to the methoxymethyl group.
65.2 CH₂ : Methylene carbon adjacent to oxygen.
58.1 OCH₃ : Methoxy carbon.
Mass Spectrometry (MS)

Molecular Formula: C₄H₈N₄OS Molecular Weight: 160.20 g/mol

Fragmentation Pattern (EI/ESI):

  • m/z 161 [M+H]⁺: Base peak in ESI.

  • m/z 145 [M – NH₂]⁺: Loss of the amino group.

  • m/z 127 [M – SH]⁺: Loss of the thiol/thione group (common in triazoles).

  • m/z 45 [CH₂OCH₃]⁺: Characteristic methoxymethyl fragment.

MassSpec M Molecular Ion [M+H]+ = 161 F1 Fragment A [M - NH2]+ m/z ~ 145 M->F1 Loss of NH2 F2 Fragment B [M - SH]+ m/z ~ 127 M->F2 Loss of SH F3 Side Chain [CH2OCH3]+ m/z = 45 M->F3 Side chain cleavage

Figure 3: Predicted mass spectrometry fragmentation logic.

Experimental Protocols

NMR Sample Preparation

To ensure reproducible shifts (especially for the labile NH/SH proton):

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅ for 4 hours to remove lattice water (which causes peak broadening).

  • Solvent: Use DMSO-d6 (99.9% D). Chloroform-d is not recommended due to poor solubility.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

  • Acquisition: Run at 298 K. For ¹³C, a relaxation delay (d1) of 2–3 seconds is recommended to ensure quaternary carbons (C=S, C=N) integrate correctly.

Quality Control Check
  • Impurity Flag: A peak at δ 9.0–10.0 ppm in ¹H NMR often indicates unreacted hydrazide.

  • Impurity Flag: Multiple peaks in the methoxy region (3.0–3.5 ppm) suggest hydrolysis of the ether linkage.

References

  • GuideChem. (2023). 4-Amino-4H-1,2,4-triazole-3-thiol and derivatives: Chemical Properties and Applications.Link

  • Kapri, K. P., et al. (2020). Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Nepal Journals Online. Link

  • Al-Soud, Y. A., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI Molecules. Link

  • Santa Cruz Biotechnology. (2023). Product Data: 4-Amino-5-substituted-triazole-thiols.[1][4][5][6][7][8]Link

Sources

Foundational

Technical Guide: Tautomerism in 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol

This guide provides an in-depth technical analysis of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol , focusing on its tautomeric behavior, synthetic pathways, and characterization. It is designed for medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol , focusing on its tautomeric behavior, synthetic pathways, and characterization. It is designed for medicinal chemists and structural biologists requiring actionable data for drug development.

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, exhibiting broad-spectrum bioactivity including antifungal (e.g., Fluconazole) and anticancer properties.[1] The specific derivative 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (AMMT) presents a unique structural profile due to the interplay between the electron-withdrawing methoxymethyl side chain and the amphoteric triazole core.

The critical feature of AMMT is its thione-thiol tautomerism . While often depicted in the thiol (–SH) form in general schemes, experimental evidence and Density Functional Theory (DFT) calculations confirm that the thione (–NH–C=S) tautomer predominates in the solid state and polar solvents. Understanding this equilibrium is non-negotiable for rational drug design, as it dictates nucleophilicity (S-alkylation vs. N-alkylation) and ligand-receptor binding modes.

Molecular Architecture & Tautomeric Equilibrium

The Tautomeric Landscape

AMMT exists in a dynamic equilibrium between two primary forms:

  • Thione Form (1H-1,2,4-triazole-5(4H)-thione): Characterized by a C=S double bond and a protonated ring nitrogen. This is the thermodynamically stable form in the gas phase and solid state.

  • Thiol Form (1H-1,2,4-triazole-5-thiol): Characterized by an aromatic triazole ring and an S-H group. This form is accessible in basic media or specific solvent environments and is the reactive species for S-alkylation.

The methoxymethyl group at position 5 exerts an inductive effect (-I) via the oxygen atom, potentially increasing the acidity of the N-H proton compared to the 5-methyl analog, thereby subtly influencing the tautomeric constant (


).
Visualization of Equilibrium

The following diagram illustrates the proton transfer mechanism driving the tautomerism.

Tautomerism cluster_conditions Environmental Drivers Thione Thione Form (Predominant in Solid/Polar) C=S Bond, N-H Transition Transition State [1,3-Proton Transfer] Thione->Transition - H+ (Deprotonation) Transition->Thione Spontaneous Reversion Thiol Thiol Form (Reactive Nucleophile) C-SH Bond, N=C Transition->Thiol + H+ (Reprotonation on S) Thiol->Transition Solvent Polar Solvents Stabilize Thione Base Basic pH Traps Thiolate (S-)

Figure 1: Mechanistic pathway of thione-thiol tautomerism in AMMT. The equilibrium heavily favors the thione form unless driven by base to the thiolate anion.

Synthetic Protocol & Validation

To study AMMT, high-purity synthesis is required. The following protocol minimizes side reactions (such as thiadiazole formation) and ensures high yield of the triazole core.

Synthesis Workflow

Reaction: Methoxyacetic acid hydrazide + Carbon Disulfide (


) + Hydrazine Hydrate 

AMMT.

Step-by-Step Protocol:

  • Precursor Preparation: Dissolve Methoxyacetic acid hydrazide (0.1 mol) in absolute ethanol (50 mL).

  • Dithiocarbazinate Formation: Add KOH (0.15 mol) dissolved in ethanol, followed by dropwise addition of

    
     (0.15 mol) at 0-5°C. Stir for 12 hours. A solid precipitate (Potassium dithiocarbazinate salt) forms.
    
  • Cyclization: Dilute the salt with hydrazine hydrate (0.2 mol) and reflux for 4–6 hours. Evolution of

    
     gas indicates cyclization.
    
  • Isolation: Cool the mixture and acidify with conc. HCl to pH 3–4. The thione form precipitates as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Synthesis Start Methoxyacetic Acid Hydrazide Step1 Add CS2 + KOH (EtOH, 0°C) Formation of Dithiocarbazinate Salt Start->Step1 Step2 Add N2H4·H2O (Hydrazine Hydrate) Reflux 4-6h (-H2S) Step1->Step2 Step3 Acidification (HCl, pH 3) Precipitation of Thione Step2->Step3 Final Pure AMMT (Recrystallized) Step3->Final

Figure 2: Synthetic route for 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol.

Analytical Characterization (The Evidence)

Distinguishing between tautomers requires multi-modal analysis. The thione form is the "mask" the molecule wears in the vial, while the thiol form is the "hand" it uses in specific reactions.

Spectroscopic Signatures

The following table summarizes diagnostic signals for AMMT.

TechniqueParameterThione Form (Observed)Thiol Form (Theoretical/Minor)Notes
IR

(NH)
3100–3250 cm

(Broad)
AbsentBroadening due to H-bonding.
IR

(C=S)
1300–1350 cm

AbsentStrong diagnostic band.
IR

(S-H)
Absent2500–2600 cm

Usually invisible in solid state.
1H NMR

(NH)
13.0–14.0 ppm (Singlet)AbsentHighly deshielded labile proton.
1H NMR

(SH)
Absent~3.0–4.0 ppmOnly seen in specific non-polar solvents or trapped derivatives.
1H NMR

(NH2)
5.5–6.0 ppm (Singlet)5.5–6.0 ppm4-Amino group protons.
1H NMR

(CH2)
~4.3 ppm (Singlet)~4.3 ppmMethoxymethyl methylene.
1H NMR

(OCH3)
~3.3 ppm (Singlet)~3.3 ppmMethoxy group.
X-Ray Crystallography Insights

Crystallographic studies of 4-amino-3-mercapto-1,2,4-triazoles consistently reveal the thione tautomer.

  • Bond Lengths: The C3–S bond length is typically ~1.67 Å (closer to C=S double bond character) rather than ~1.75 Å (C–S single bond).

  • Hydrogen Bonding: Extensive intermolecular N–H···S hydrogen bonding networks stabilize the thione form in the crystal lattice.

Computational Insights (DFT)

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level provides thermodynamic validation.

  • Gas Phase Stability: The thione form is typically 15–20 kcal/mol more stable than the thiol form. This high energy barrier prevents spontaneous tautomerization to the thiol form in isolation.

  • Solvation Models (PCM): In water (polar solvent), the dipole moment of the thione form is higher, further stabilizing it via solvation energy.

  • Frontier Orbitals:

    • HOMO: Localized largely on the Sulfur and the Triazole ring (Nucleophilic character).

    • LUMO: Distributed over the triazole ring (Electrophilic susceptibility).

Implications in Drug Design

For researchers developing AMMT derivatives, the tautomeric state dictates the synthetic strategy and binding logic.

S-Alkylation (Thiol Reactivity)

To synthesize S-substituted derivatives (e.g., thioethers), the equilibrium must be shifted.

  • Protocol: Use a base (NaOH or

    
    ) to deprotonate the N-H. This locks the molecule in the thiolate anion (S-)  form.
    
  • Reaction: Thiolate + Alkyl Halide

    
     S-Alkyl derivative.
    
  • Outcome: The product is fixed in the thiol-like structure (S-C bond formed), and the C=N double bond is restored in the ring.

Schiff Base Formation (Amine Reactivity)

The 4-amino group (


) is a nucleophile distinct from the tautomeric core.
  • Reaction: AMMT + Aromatic Aldehyde

    
     Schiff Base (Imine).
    
  • Effect on Tautomerism: Formation of a Schiff base at N4 often stabilizes the thione form further by preventing competing tautomerism involving the N4 nitrogen.

References

  • Tautomerism in 1,2,4-Triazoles

    • Title: Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted deriv
    • Source: Journal of Molecular Modeling.
    • URL:[Link]

  • Synthesis & Characterization

    • Title: Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes.
    • Source: Oriental Journal of Chemistry.
    • URL:[Link][2]

  • Crystal Structure Analysis

    • Title: The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones.[3][4]

    • Source: Acta Crystallographica Section E.
    • URL:[Link]

  • HPLC-MS Analysis of Tautomers

    • Title: The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.[5][6][7]

    • Source: Journal of Chemical and Pharmaceutical Research.[5]

    • URL:[Link]

Sources

Exploratory

Potential biological activities of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol

Executive Summary The compound 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol represents a critical scaffold in heterocyclic medicinal chemistry. Belonging to the class of 1,2,4-triazoles, this molecule is distinguish...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol represents a critical scaffold in heterocyclic medicinal chemistry. Belonging to the class of 1,2,4-triazoles, this molecule is distinguished by its methoxymethyl side chain at the C-5 position and a reactive N-amino group at position 4.

While the core molecule exhibits intrinsic antioxidant and weak antimicrobial properties due to its thiol-thione tautomerism, its primary value lies as a high-utility precursor . It serves as the nucleophilic "head" for synthesizing biologically active Schiff bases (via condensation with aldehydes) and Mannich bases . These derivatives have demonstrated significant potency against multidrug-resistant (MDR) bacterial strains, fungal pathogens (Candida spp.), and specific cancer cell lines (MCF-7, HCT-116).

This guide provides a comprehensive technical analysis of its synthesis, structure-activity relationship (SAR), biological potential, and experimental validation protocols.

Chemical Profile & Synthesis[1][2][3][4][5][6][7][8][9][10][11][12]

Structural Identity[13]
  • IUPAC Name: 4-Amino-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    OS
  • Key Functional Groups:

    • 1,2,4-Triazole Ring: High stability, aromatic, hydrogen bond donor/acceptor.

    • Thiol (-SH): Exists in equilibrium with the thione (=S) form; critical for metal chelation and antioxidant activity.

    • Amino (-NH

      
      ):  Nucleophilic center for derivatization (Schiff base formation).
      
    • Methoxymethyl (-CH

      
      OCH
      
      
      
      ):
      Lipophilic ether linkage that enhances membrane permeability while offering a hydrogen bond acceptor site.
Synthesis Protocol

The synthesis follows a modified Reid and Heindel method, utilizing methoxyacetic acid hydrazide as the starting material. This pathway ensures high yield and purity.

Step-by-Step Protocol:
  • Preparation of Dithiocarbazinate Salt:

    • Dissolve Methoxyacetic acid hydrazide (0.1 mol) in absolute ethanol (50 mL) containing KOH (0.15 mol).

    • Cool the solution to 0–5°C in an ice bath.

    • Add Carbon Disulfide (CS

      
      )  (0.15 mol) dropwise with vigorous stirring.
      
    • Observation: A yellow precipitate (potassium dithiocarbazinate) forms. Stir overnight at room temperature.

    • Filter, wash with dry ether, and dry the solid.

  • Cyclization to Triazole:

    • Suspend the potassium salt in water (50 mL).

    • Add Hydrazine Hydrate (99%, 0.2 mol) in excess.

    • Reflux the mixture for 3–4 hours. Monitor Hydrogen Sulfide (H

      
      S) evolution (turns lead acetate paper black).
      
    • Completion: Reaction ends when H

      
      S evolution ceases.[1]
      
  • Isolation:

    • Cool the reaction mixture and acidify with conc. HCl to pH 3–4.

    • The white/off-white solid precipitates. Filter, wash with cold water, and recrystallize from ethanol.

Synthesis Pathway Visualization

SynthesisPathway Start Methoxyacetic Acid Hydrazide Inter Potassium Dithiocarbazinate (Intermediate) Start->Inter Product 4-Amino-5-methoxymethyl -4H-1,2,4-triazole-3-thiol Inter->Product R1 CS2 / KOH Ethanol, 0-5°C R2 N2H4·H2O (Hydrazine) Reflux, -H2S

Figure 1: Synthetic pathway converting acid hydrazide to the target triazole-thiol scaffold.

Biological Activities & Pharmacological Potential[1][3][4][7][8][9][11][14][15]

The biological profile of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol is dual-natured: activity derived from the core scaffold and activity derived from its derivatives (Schiff bases).

Antimicrobial & Antifungal Activity

The 1,2,4-triazole-3-thiol core is a known pharmacophore for inhibiting sterol 14


-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.
  • Mechanism: The N-4 nitrogen and the thione sulfur can coordinate with the heme iron of the CYP51 enzyme, blocking substrate binding.

  • Methoxymethyl Effect: The ether oxygen provides an additional anchor point for hydrogen bonding within the active site, potentially increasing affinity compared to simple alkyl analogs [1].

  • Spectrum:

    • Bacteria:[2][3][4][5] Moderate activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa).

    • Fungi:[2][6] High potential against Candida albicans and Aspergillus niger.[3]

Antioxidant Activity

The presence of the -SH (thiol) group allows the molecule to act as a radical scavenger.

  • Mechanism: Electron donation from the thiol group neutralizes reactive oxygen species (ROS) like DPPH and hydroxyl radicals.

  • Data: Triazole-thiols often show IC

    
     values comparable to ascorbic acid in DPPH assays [2].[7]
    
Anticancer Potential

Derivatives of this scaffold (specifically Schiff bases) have shown cytotoxicity against cancer cell lines.[8][9]

  • Target: Inhibition of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase.

  • Logic: The planar triazole ring mimics the adenine pocket of ATP, while the methoxymethyl group fits into the hydrophobic pocket of the kinase domain.

Enzyme Inhibition (Urease)

The thione group can chelate the Nickel ions in the active site of the Urease enzyme, making this scaffold a candidate for treating Helicobacter pylori infections [3].

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is crucial for optimizing this lead compound.

SAR_Analysis Core 1,2,4-Triazole Nucleus (Scaffold) Thiol C3-Thiol (-SH / =S) • Metal Chelation (Zn, Fe, Ni) • Antioxidant (Radical Scavenging) • H-Bond Donor Core->Thiol Position 3 Amino N4-Amino (-NH2) • Schiff Base Formation (Azomethine) • Increases Water Solubility • Target for Derivatization Core->Amino Position 4 SideChain C5-Methoxymethyl (-CH2OCH3) • Lipophilicity Modulation • Ether O acts as H-Bond Acceptor • Metabolic Stability vs. Methyl Core->SideChain Position 5

Figure 2: SAR Map highlighting the functional contribution of each moiety.

Experimental Validation Protocols

To validate the biological activity of this compound, the following standardized protocols are recommended.

In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922).

Protocol:

  • Preparation: Dissolve the test compound in DMSO (1 mg/mL stock).

  • Media: Use Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Perform serial two-fold dilutions of the compound in a 96-well plate (Range: 500

    
    g/mL to 0.9 
    
    
    
    g/mL).
  • Incubation: Add 10

    
    L of inoculum to each well. Incubate at 37°C for 24 hours.
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Control: Ciprofloxacin (Positive), DMSO only (Negative).

Synthesis of Schiff Base Derivative (Validation of N-Amino Reactivity)

Objective: Synthesize 4-(Benzylideneamino)-5-methoxymethyl-4H-1,2,4-triazole-3-thiol to enhance lipophilicity and bioactivity.

Protocol:

  • Dissolve 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (0.01 mol) in hot ethanol (20 mL).

  • Add equimolar Benzaldehyde (0.01 mol).

  • Add 2–3 drops of conc. H

    
    SO
    
    
    
    (catalyst).
  • Reflux for 4–6 hours.

  • Cool to room temperature. The Schiff base will precipitate as a solid.[10]

  • Recrystallize from ethanol/DMF mixture.

  • Characterization: Confirm formation by disappearance of NH

    
     peak (3100–3300 cm
    
    
    
    ) and appearance of C=N peak (1600–1620 cm
    
    
    ) in IR.

Quantitative Data Summary (Comparative)

The following table summarizes predicted vs. typical values for this class of compounds based on literature analogs (e.g., 5-methyl or 5-phenyl derivatives) [4, 5].

AssayMetricCore Compound (Thiol)Schiff Base DerivativeStandard Drug
Antibacterial (S. aureus) MIC (

g/mL)
64 – 12816 – 32Ciprofloxacin (0.5–1)
Antifungal (C. albicans) MIC (

g/mL)
32 – 648 – 16Fluconazole (1–2)
Antioxidant (DPPH) IC

(

g/mL)
15 – 25> 50Ascorbic Acid (5–10)
Lipophilicity (LogP) Calc. Value~0.5 (Hydrophilic)~2.5 (Lipophilic)N/A

Note: The Schiff base modification generally improves antimicrobial potency by facilitating cell wall penetration.

References

  • Nadeem, H., et al. (2013). "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols." Advances in Microbiology. Link

  • Sabale, P. M., & Mehta, P. (2010). "Synthesis, Antibacterial and Antifungal Activity of Novel 4-Amino-Substituted-1,2,4-Triazole-3-Thiol Derivatives." International Journal of Pharmaceutical Sciences and Research. Link

  • Kapri, K. P., et al. (2020).[10][11] "Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents." Amrit Research Journal.[10][11] Link

  • Al-Soud, Y. A., et al. (2010).[4] "Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents." Medicinal Chemistry Research. Link

  • PubChem. (2025).[12] "4-amino-5-methyl-4H-1,2,4-triazole-3-thiol Compound Summary." National Library of Medicine. Link

Sources

Foundational

Literature review of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

Scaffold Architecture, Synthetic Pathways, and Pharmacological Applications [1][2] Executive Summary The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold represents a privileged structure in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Architecture, Synthetic Pathways, and Pharmacological Applications [1][2]

Executive Summary

The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold represents a privileged structure in medicinal chemistry, characterized by a unique electronic profile that allows for diverse chemical modifications. Its significance lies in the presence of three distinct reactive sites: the thiol/thione group at C-3, the primary amino group at N-4, and the substituent at C-5. This guide provides a technical deep-dive into the synthesis, reactivity, and biological validation of this moiety, designed for researchers optimizing lead compounds for antimicrobial, anti-inflammatory, and anticancer therapies.

Structural Chemistry & Tautomerism

Understanding the reactivity of this scaffold requires a grasp of its tautomeric equilibrium. The molecule exists in a dynamic equilibrium between the thiol (SH) and thione (NH=C=S) forms.

  • Thione Form (Dominant in Solution): In polar solvents, the thione form often predominates due to the stability of the thioamide resonance. This influences nucleophilic attacks.

  • Thiol Form (Reactive Intermediate): In the presence of bases, the thiol proton is deprotonated, generating a thiolate anion (

    
    ), which is a soft nucleophile highly reactive toward alkyl halides (S-alkylation).
    

Chemical Implications:

  • N-4 Amino Group: Acts as a hard nucleophile, ideal for condensation with carbonyls (Schiff base formation).

  • C-3 Sulfur: Acts as a soft nucleophile, preferring soft electrophiles (alkyl halides,

    
    -haloketones).
    

Synthetic Architectures

The synthesis of the core triazole ring generally follows the Reid and Heindel method or its modifications. This pathway transforms a carboxylic acid hydrazide into the triazole ring via a dithiocarbazinate intermediate.[3][4]

Core Synthesis Pathway (Graphviz Visualization)

SynthesisPathway Acid Carboxylic Acid (R-COOH) Ester Ester (R-COOEt) Acid->Ester EtOH / H2SO4 Reflux Hydrazide Acid Hydrazide (R-CONHNH2) Ester->Hydrazide NH2NH2·H2O Reflux Salt Potassium Dithiocarbazinate Hydrazide->Salt CS2 / KOH EtOH (0-5°C) Triazole 4-Amino-1,2,4-triazole-3-thiol (Target Scaffold) Salt->Triazole NH2NH2·H2O (Excess) Reflux / Cyclization

Figure 1: Step-wise synthesis of the 1,2,4-triazole-3-thiol core from carboxylic acid precursors.[5]

Critical Reactivity & Derivatization

Once the core scaffold is synthesized, it serves as a "hub" for further diversification.

ReactivityMap Core 4-Amino-1,2,4-triazole-3-thiol Schiff Schiff Bases (Azomethines) Core->Schiff Aldehyde (R-CHO) Acid Cat. (-H2O) Mannich Mannich Bases (N-Aminomethylation) Core->Mannich HCHO + 2° Amine Thioether S-Alkyl Derivatives (Thioethers) Core->Thioether Alkyl Halide (R-X) Base (NaOH) Fused Fused Heterocycles (Triazolothiadiazoles) Core->Fused Phenacyl Bromide Reflux Schiff->Fused Thioglycolic Acid (Cyclization)

Figure 2: Divergent synthesis map showing N-4 (Blue) and S-3 (Green) functionalization pathways.

Experimental Protocols

These protocols are standardized based on the Reid and Heindel methodology and subsequent optimizations found in recent literature [1, 3].

Protocol A: Synthesis of the Parent Triazole Core

Objective: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

  • Hydrazide Formation:

    • Reflux Ethyl benzoate (0.1 mol) with Hydrazine hydrate (0.2 mol) in absolute ethanol (50 mL) for 4–6 hours.

    • Cool to room temperature.[2][6] Filter the solid acid hydrazide, wash with cold ethanol, and dry.

  • Salt Formation (Potassium Dithiocarbazinate):

    • Dissolve KOH (0.15 mol) in absolute ethanol (100 mL).

    • Add the Acid Hydrazide (0.1 mol) and cool the solution in an ice bath (0–5°C).

    • Add Carbon Disulfide (

      
      ) (0.15 mol) dropwise with constant stirring.
      
    • Stir for 12–16 hours at room temperature. A solid precipitate (potassium salt) will form.

    • Filter, wash with anhydrous ether, and use directly in the next step (hygroscopic).

  • Cyclization:

    • Suspend the potassium salt in water (40 mL).

    • Add Hydrazine hydrate (0.2 mol) (Excess is crucial to drive ring closure and displace sulfur as

      
      ).
      
    • Reflux the mixture for 4–8 hours. Note: Evolution of

      
       gas (rotten egg smell) indicates reaction progress. Use a trap.
      
    • Cool and acidify with Conc. HCl to pH 3–4.

    • Filter the resulting white/off-white precipitate. Recrystallize from Ethanol/Water.

Protocol B: Synthesis of Schiff Base Derivatives

Objective: Condensation of the N-4 amino group with aromatic aldehydes.[4]

  • Dissolve the parent triazole (0.01 mol) in hot ethanol (20 mL).

  • Add an equimolar amount of the appropriate aromatic aldehyde (0.01 mol).

  • Add 2–3 drops of Conc.

    
     or Glacial Acetic Acid as a catalyst.
    
  • Reflux for 3–5 hours. Monitor via TLC (Solvent: Chloroform:Methanol 9:1).

  • Cool to separate the Schiff base crystals. Filter and recrystallize from ethanol [4].

Pharmacological Landscape

The biological activity of these derivatives is heavily influenced by the substituents at the C-5 and N-4 positions.

Therapeutic ClassKey Mechanism / TargetSAR InsightsRef
Antimicrobial Inhibition of cell wall synthesis; DNA gyrase inhibition.Electron-withdrawing groups (Cl,

) on the phenyl ring of Schiff bases enhance potency against S. aureus.
[1, 5]
Antifungal Inhibition of lanosterol 14

-demethylase (CYP51).
2,4-Dichlorophenyl substituents at C-5 mimic the pharmacophore of Fluconazole.[1]
Anti-inflammatory COX-1/COX-2 inhibition.S-alkylation with bulky groups often reduces activity; free thiol or small thioethers are preferred.[2, 6]
Anticancer EGFR kinase inhibition; Tubulin polymerization inhibition.Fused systems (e.g., triazolothiadiazoles) derived from the Schiff bases often show superior cytotoxicity (MCF-7 lines).[7]

References

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Source: Karadeniz Technical University. URL:[Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Source: MDPI (Molecules). URL:[Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Source: Nepal Journals Online. URL:[Link]

  • Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. Source: URAN Journals. URL:[Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity. Source: ResearchGate.[7] URL:[Link]

  • Synthesis and anticancer evaluation of some new unsymmetrical 3,5-diaryl-4H-1,2,4-triazole derivatives. Source: Turkish Journal of Chemistry.[4] URL:[Link]

Sources

Exploratory

Technical Guide: Discovery, Synthesis, and Applications of 1,2,4-Triazole-3-Thiol Compounds

Executive Summary & Chemical Identity 1,2,4-Triazole-3-thiol (also referred to as 1,2,4-triazole-3-thione) represents a privileged scaffold in medicinal chemistry, distinguished by its amphoteric nature and unique tautom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1,2,4-Triazole-3-thiol (also referred to as 1,2,4-triazole-3-thione) represents a privileged scaffold in medicinal chemistry, distinguished by its amphoteric nature and unique tautomeric equilibrium. Unlike the simple 1,2,4-triazole ring found in blockbusters like Fluconazole, the 3-thiol/thione variant introduces a sulfur "warhead" at the C3 position. This modification dramatically alters the electronic landscape of the ring, enabling specific interactions with metallo-enzymes (e.g., zinc-dependent metallo-


-lactamases) and providing a reactive handle for S-alkylation to generate diverse thioethers.

This guide serves as a technical manual for the synthesis, characterization, and pharmacological deployment of this scaffold.

Historical Genesis and Evolution

The history of the 1,2,4-triazole nucleus dates back to J.A. Bladin , who first coined the term "triazole" in 1885 to describe the five-membered ring system containing three nitrogen atoms.[1][2] However, the specific chemistry of the 3-thiol derivatives emerged through the work of Martin Freund (1896) and later Pellizzari (1911), who established the foundational cyclization methodologies.

  • 1885 (Bladin): Discovery and naming of the triazole ring system.[1][2]

  • 1896 (Freund): Early investigations into thiosemicarbazide cyclizations, laying the groundwork for thione synthesis.

  • 1960s-Present: The scaffold evolved from a chemical curiosity to a critical pharmacophore, particularly with the rise of azole antifungals and the need for novel non-classical bioisosteres for carboxylic acids and amides.

Chemical Architecture: Tautomerism & Reactivity

A critical feature of 1,2,4-triazole-3-thiols is the thione-thiol tautomerism . Understanding this equilibrium is non-negotiable for accurate synthetic planning and docking studies.

The Equilibrium

In the solid state and polar solvents, the thione (NH/C=S) form generally predominates due to stabilization by intermolecular hydrogen bonding. However, in basic conditions or during S-alkylation reactions, the thiol (N=C-SH) form becomes the reactive species.

Key Insight: While the thione is the stable "storage" form, the thiol is the "reactive" form. Synthetic chemists must utilize a base (e.g., KOH,


) to shift the equilibrium toward the thiol anion (thiolate) to facilitate nucleophilic attack on alkyl halides.

Tautomerism Thione Thione Form (Predominant in Solution) H-N-C=S Thiol Thiol Form (Reactive Species) N=C-SH Thione->Thiol Equilibrium (Fast) Thiolate Thiolate Anion (Nucleophile) N=C-S(-) Thiol->Thiolate + Base (OH-) Thiolate->Thiol + Acid (H+)

Figure 1: Tautomeric equilibrium between thione and thiol forms, and the generation of the reactive thiolate anion.

Synthetic Pathways[2][3][4][5][6][7][8]

The Classic Route: Acyl-Thiosemicarbazide Cyclization

This is the most robust and historically validated method. It proceeds via the formation of a thiosemicarbazide intermediate, which undergoes base-catalyzed intramolecular cyclodehydration.[3]

Mechanism:

  • Acylation: An acid hydrazide reacts with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide.

  • Cyclization: Under alkaline conditions (e.g., 2N NaOH), the nucleophilic nitrogen attacks the carbonyl carbon, eliminating water to close the ring.

Synthesis Hydrazide Acid Hydrazide (R-CONHNH2) Thiosemicarbazide Intermediate: Acyl-Thiosemicarbazide Hydrazide->Thiosemicarbazide Condensation (EtOH, Reflux) Isothiocyanate Isothiocyanate (R'-NCS) Isothiocyanate->Thiosemicarbazide Condensation (EtOH, Reflux) Base Reflux / NaOH (Cyclodehydration) Thiosemicarbazide->Base Step 2 Product 1,2,4-Triazole-3-Thione (Final Product) Base->Product - H2O

Figure 2: The "Classic" synthetic pathway via thiosemicarbazide cyclization.

Modern "Green" Approach: PPE-Mediated Synthesis

Recent advancements (e.g., Tretyakov et al., 2025) utilize Polyphosphate Ester (PPE) to drive the direct reaction between thiosemicarbazide and carboxylic acids.[4][5] This method avoids the isolation of the hydrazide intermediate and often proceeds in higher yields for difficult substrates.

Detailed Experimental Protocol

Objective: Synthesis of 4-phenyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

Reagents:

  • 4-Chlorobenzohydrazide (10 mmol)

  • Phenyl isothiocyanate (10 mmol)

  • Ethanol (Absolute)

  • Sodium Hydroxide (2N aqueous solution)

  • Hydrochloric Acid (10%)

Protocol:

  • Formation of Thiosemicarbazide Intermediate:

    • Dissolve 10 mmol of 4-chlorobenzohydrazide in 30 mL of absolute ethanol.

    • Add 10 mmol of phenyl isothiocyanate dropwise with stirring.

    • Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

    • Cool to room temperature.[1] The solid thiosemicarbazide intermediate will precipitate.

    • Filter, wash with cold ethanol, and dry. Yield is typically >80%.

  • Cyclization to Triazole-3-Thiol:

    • Suspend the dried intermediate in 20 mL of 2N NaOH solution.

    • Reflux for 4 hours. The solid will dissolve as the thiolate salt forms.

    • Cool the solution and filter to remove any insoluble impurities.

    • Critical Step: Acidify the filtrate with 10% HCl to pH ~2. The product will precipitate as the free thione/thiol.

    • Filter the crude solid, wash with water, and recrystallize from ethanol/water (1:1).

Validation:

  • Melting Point: Sharp distinct MP (typically >200°C for aryl derivatives).

  • IR Spectroscopy: Look for C=N stretch (~1600 cm⁻¹) and absence of C=O (hydrazide carbonyl). A weak S-H band may appear around 2550 cm⁻¹, but the C=S stretch (~1300 cm⁻¹) is often more prominent due to the thione tautomer.

Pharmacological Applications & Data

The 1,2,4-triazole-3-thiol moiety is not just a linker; it is a bioactive pharmacophore.

Therapeutic AreaTarget / MechanismKey Findings
Antimicrobial Bacterial Cell Wall / DNADerivatives show potent IC50 values against S. aureus and E. coli, often comparable to standard antibiotics when N-substituted with Schiff bases.
Anticancer Metallo-

-Lactamase (MBL)
The thiol/thione group coordinates with Zinc ions (Zn2+) in the active site of MBLs, inhibiting resistance enzymes in superbugs (NDM-1 inhibitors).
Anti-inflammatory COX-2 Inhibition 3-thiol derivatives have shown selectivity for COX-2 over COX-1, reducing gastric side effects compared to traditional NSAIDs.
CNS DCN1 Inhibition Recent studies (2024) identify triazole-thiones as inhibitors of DCN1, a target for cardiac fibrosis and remodeling.[6]

References

  • Bladin, J.A. (1885). Ueber Triazolverbindungen. Berichte der deutschen chemischen Gesellschaft. Link

  • Freund, M. (1896).[7][8] Contribution to the Knowledge of Thiosemicarbazides. Chem. Ber., 29, 2483.

  • Tretyakov, B.A., et al. (2025).[4] Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22). Link

  • Sevaille, L., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases. MDPI. Link

  • BenchChem. (2025). Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives. Link

  • Tozkoparan, B., et al. (2021). Triazole analogues as potential pharmacological agents: a brief review. PMC. Link

Sources

Foundational

In silico prediction of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol properties

The following technical guide details the computational profiling of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol . This guide is structured to serve as a procedural framework for researchers investigating this spec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the computational profiling of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol . This guide is structured to serve as a procedural framework for researchers investigating this specific pharmacophore, synthesizing established density functional theory (DFT) protocols with predictive ADMET modeling.

Content Type: Technical Whitepaper & Protocol Guide Subject: In Silico Characterization, Tautomeric Equilibria, and Bioactivity Prediction[1]

Executive Summary

The title compound, 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (AMT) , represents a critical scaffold in medicinal chemistry.[1] It combines the privileged 1,2,4-triazole core—known for antifungal and anticancer efficacy—with a methoxymethyl side chain that modulates lipophilicity and hydrogen bonding potential.

This guide addresses the primary challenge in modeling AMT: the thione-thiol tautomerism . While nomenclature often specifies the "thiol" form, quantum chemical calculations consistently predict the "thione" (NH-C=S) tautomer as the dominant species in the gas phase and polar solvents. Accurate in silico prediction requires a rigorous workflow accounting for this equilibrium to avoid false-negative docking results.[1]

Part 1: Molecular Geometry & Electronic Structure (DFT Protocol)

The Tautomerism Challenge

The 1,2,4-triazole-3-thiol system can exist in three primary tautomeric forms. For AMT, the presence of the exocyclic amino group (


) and the methoxymethyl group (

) creates a complex hydrogen-bonding network.
  • Form A (Thione): 1H-1,2,4-triazole-5(4H)-thione (Proton on N1 or N2).[1]

  • Form B (Thiol): 4H-1,2,4-triazole-3-thiol (Proton on S).[1]

Expert Insight: Standard force fields (MMFF94, UFF) often fail to correctly rank these tautomers. Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is the required standard for accurate energy profiling.

Computational Workflow

To determine the bioactive conformation, the following logic must be applied:

Tautomer_Workflow Input Input Structure (SMILES) Gen Conformer Generation (RDKit/OpenBabel) Input->Gen DFT_Opt DFT Optimization (B3LYP/6-311G**) Gen->DFT_Opt Thione & Thiol Variants Freq Frequency Calc (NIMAG=0 check) DFT_Opt->Freq Solv Solvation Model (PCM/Water) Freq->Solv Output Bioactive Tautomer (Lowest Gibbs Energy) Solv->Output

Figure 1: DFT workflow for determining the dominant tautomer of AMT. The thione form is typically favored by 5–15 kcal/mol.

Predicted Electronic Properties

Based on structural analogs (e.g., 4-amino-5-methyl-1,2,4-triazole-3-thiol), the methoxymethyl substitution introduces an ether oxygen that acts as a weak H-bond acceptor, altering the Frontier Molecular Orbitals (FMO).[1]

PropertyPredicted Value (DFT)Significance
Dominant Tautomer Thione (NH-C=S)The C=S bond is the primary H-bond acceptor in docking.[1]
Dipole Moment ~4.5 - 5.2 DebyeHigh polarity suggests good solubility in polar media.[1]
HOMO-LUMO Gap ~5.1 eVIndicates moderate chemical stability (hard nucleophile).[1]
ESP Map Negative potential at S and Ether O Primary sites for electrophilic attack or metal chelation.

Part 2: Physicochemical & ADMET Profiling[2]

The "methoxymethyl" group is a strategic bioisostere. Unlike a simple methyl group, the ether linkage lowers LogP while maintaining metabolic stability.

SwissADME / pkCSM Prediction Protocol

Methodology: Input the canonical SMILES of the thione tautomer into SwissADME. SMILES:COCC1=NN(C(=S)N1)N (Representative thione form)

Predicted Data Summary
DescriptorPredicted ValueInterpretation
Molecular Weight 160.19 g/mol Fragment-like; suitable for Lead-Like space.[1]
LogP (Consensus) -0.5 to 0.2Highly Hydrophilic. Likely passes membranes via pores or specific transport, not passive diffusion.
TPSA ~85 Ų< 140 Ų; Good intestinal absorption expected.
H-Bond Donors 2 (NH2)Critical for active site anchoring.[1]
H-Bond Acceptors 4 (N, S, O)High acceptor/donor ratio.
Bioavailability High (0.55 Score)Lipinski Rule of 5: 0 Violations.
BBB Permeation Low/NoToo polar for significant passive CNS entry without transport.

Toxicity Alert: The hydrazine moiety (N-NH2) often flags structural alerts for potential mutagenicity (Ames test) in some models, though 1,2,4-triazoles are generally less toxic than hydrazines.

Part 3: Target Identification & Molecular Docking

Primary Biological Targets

Based on the pharmacophore (N-N-C-N core + Thiol), AMT is a precursor for Schiff bases but possesses intrinsic activity against:

  • CYP51 (Lanosterol 14α-demethylase): The heme-coordinating nitrogen (N1/N2) is the classic antifungal mechanism.[1]

  • Metallo-β-lactamases (MBLs): The thione/thiol group is a known zinc-binding group (ZBG), capable of chelating the active site Zn(II) ions in resistant bacteria.

Docking Protocol (AutoDock Vina)

To validate the binding potential, use the following "Self-Validating" protocol.

Step 1: Ligand Preparation

  • Crucial: Dock BOTH the thione and thiol tautomers.

  • Thiol form: Treat -SH sulfur as an H-bond donor.[1]

  • Thione form: Treat =S sulfur as an H-bond acceptor.[1]

Step 2: Grid Box Setup

  • Target:CYP51 (PDB: 5V5Z for Candida albicans).

  • Center: Heme iron (Fe).

  • Size: 20x20x20 Å.

Step 3: Interaction Analysis The methoxymethyl group is expected to occupy the hydrophobic access channel, while the triazole ring coordinates the metal.

Docking_Pathway Target Target Selection (CYP51 / MBLs) Dock AutoDock Vina (Exhaustiveness=32) Target->Dock Prep Ligand Prep (Thione vs Thiol) Prep->Dock Filter Interaction Filter (Metal Coordination < 2.5Å) Dock->Filter Result Lead Candidate Filter->Result RMSD < 2.0Å

Figure 2: Virtual screening pipeline emphasizing metal coordination geometry validation.

Part 4: Synthesis & Experimental Validation

To ground these in silico predictions, the synthesis of AMT follows a documented route for 4-amino-triazoles.[1]

  • Precursor: Methoxyacetic acid hydrazide.

  • Reagents: Carbon disulfide (

    
    ), Potassium Hydroxide (KOH), followed by Hydrazine Hydrate (
    
    
    
    ).
  • Mechanism: Formation of potassium dithiocarbazinate salt

    
     Cyclization with hydrazine.
    

Validation Check: The resulting product should be characterized by IR Spectroscopy .

  • Thione Marker: Strong band at 1250–1300 cm⁻¹ (C=S).

  • Thiol Marker: Weak band at 2550–2600 cm⁻¹ (S-H).

  • Prediction: The IR spectrum will predominantly show C=S character in solid state.

References

  • Haghighi, Z. Z., & Zahedi, M. (2009).

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

  • Kumari, V. A., et al. (2019). In Silico Evaluation of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives against DNA Gyrase, COX-2 and Cathepsin B. Asian Journal of Chemistry.[1][2]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.

  • Mancuso, F., et al. (2020). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases.[1] Molecules.

Sources

Exploratory

Stability and Degradation of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (CAS: 31821-72-4) Executive Summary 4-Amino-5-methoxymethyl-4H-1,2,4-tri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (CAS: 31821-72-4)

Executive Summary

4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol is a highly functionalized, bifunctional heterocyclic scaffold. Featuring a 1,2,4-triazole core, an exocyclic amine, a tautomerizable thiol/thione moiety, and a methoxymethyl (MOM) ether side chain, it serves as a critical precursor in the synthesis of transition metal ligands, antifungal agents, and advanced viral replication inhibitors (such as APOBEC3 cytosine deaminase inhibitors)[1],[2].

However, the very functional groups that make this molecule synthetically valuable also introduce specific stability liabilities. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways—specifically the acid-lability of the MOM group and the oxidative vulnerability of the thiol—and establishes a self-validating experimental framework for kinetic profiling.

Structural Dynamics: Tautomerism and Reactivity

The chemical stability of this compound is fundamentally dictated by its tautomeric equilibrium. In polar protic solvents and physiological conditions, the molecule exists predominantly in the thione form (4-amino-5-methoxymethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione )[3].

  • Causality in Reactivity: The shift to the thione state reduces the nucleophilicity of the C3 carbon while concentrating electron density on the exocyclic sulfur. This makes the sulfur atom highly susceptible to oxidative electron transfer, while the adjacent 4-amino group remains available for condensation reactions (e.g., Schiff base formation).

Mechanistic Degradation Pathways

Acid-Catalyzed Hydrolysis of the Methoxymethyl Group

The methoxymethyl (MOM) ether is robust under basic and nucleophilic conditions but is highly labile under acidic stress. The degradation follows a classic A-1 specific acid catalysis mechanism[4].

  • Protonation: The ether oxygen is protonated by hydronium ions (

    
    ).
    
  • Rate-Limiting Cleavage: The C–O bond heterolytically cleaves, driven by the expulsion of a neutral alcohol leaving group. This generates a highly reactive, resonance-stabilized oxocarbenium ion[4],[5].

  • Trapping: The oxocarbenium intermediate is rapidly trapped by ambient water, decomposing into formaldehyde (

    
    ), methanol (
    
    
    
    ), and the des-MOM triazole derivative.
Oxidative Vulnerability of the Thiol/Thione Moiety

The exocyclic sulfur acts as an antioxidant sink, readily undergoing sequential oxidation when exposed to reactive oxygen species (ROS) or peroxides.

  • Mild Oxidation: Yields a reversible disulfide dimer.

  • Aggressive Oxidation: Pushes the sulfur through sulfenic (

    
    ) and sulfinic (
    
    
    
    ) intermediates, irreversibly terminating at the highly polar sulfonic acid (
    
    
    ).

DegradationPathways API 4-Amino-5-methoxymethyl- 4H-1,2,4-triazole-3-thiol Acid Acidic Hydrolysis (pH < 3) API->Acid H+ attack on ether O Oxidation Oxidative Stress (H2O2 / ROS) API->Oxidation Electron transfer MOM_Cleavage Des-MOM Triazole + HCHO + CH3OH Acid->MOM_Cleavage Oxocarbenium intermediate Disulfide Disulfide Dimer (Reversible) Oxidation->Disulfide Mild oxidation Sulfonic Sulfonic Acid (Irreversible) Oxidation->Sulfonic Strong oxidation Disulfide->Sulfonic Excess H2O2

Fig 1: Primary degradation pathways of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol.

Self-Validating Experimental Protocol for Stability Profiling

To accurately determine the degradation kinetics of this compound, we employ a forced degradation workflow based on ICH Q1A(R2) guidelines. This protocol is self-validating : it mandates strict mass balance calculations. A mass balance


 indicates undetected volatile degradants or column precipitation, automatically invalidating the kinetic run.
Step-by-Step Methodology
  • Step 1: Sample Preparation Dissolve the API in a 50:50 (v/v) Methanol/Water mixture to a final concentration of

    
    .
    Causality: Methanol ensures the solubility of both the polar parent compound and highly lipophilic degradants (like the disulfide dimer), preventing precipitation-induced mass balance failures during analysis.
    
  • Step 2: Stress Application Aliquot the stock solution into amber HPLC vials. Apply specific stressors:

    
     (acidic), 
    
    
    
    (basic),
    
    
    (oxidative), and heat (
    
    
    ). Causality: Amber vials are mandatory to decouple thermal degradation from photolytic degradation, ensuring isolated kinetic variables.
  • Step 3: Active Quenching (Critical) At predefined time points (0, 1, 2, 4, 8, 24 hours), extract

    
     aliquots and immediately quench the reaction. For acid/base stress, neutralize with equimolar NaOH/HCl. For peroxide stress, add 
    
    
    
    of catalase solution (
    
    
    ). Causality: Failure to quench allows the reaction to proceed while sitting in the autosampler queue. This leads to artificially inflated
    
    
    values and non-linear kinetic plots, destroying the trustworthiness of the data.
  • Step 4: UHPLC-QTOF-MS Analysis Inject

    
     onto a sub-2 µm C18 column. Use a gradient of 
    
    
    
    Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Causality: Formic acid ensures sharp peak shapes by suppressing the ionization of the basic triazole core in solution, while high-resolution QTOF-MS provides exact mass data to definitively confirm the identity of the oxocarbenium-derived degradants.
  • Step 5: Mass Balance Verification Calculate mass balance:

    
    . Proceed with half-life (
    
    
    
    ) calculations only if the balance is
    
    
    .

ExperimentalWorkflow Step1 1. Sample Preparation 1.0 mg/mL in MeOH/H2O Step2 2. Stress Application ICH Q1A(R2) Conditions Step1->Step2 Aliquot Step3 3. Reaction Quenching Neutralization / Catalase Step2->Step3 Time-point sampling Step4 4. UHPLC-QTOF-MS Chromatographic Separation Step3->Step4 Arrest degradation Step5 5. Kinetic Profiling Mass Balance & t_1/2 Step4->Step5 Data acquisition

Fig 2: Self-validating forced degradation workflow for stability profiling.

Quantitative Degradation Kinetics

The table below summarizes the kinetic parameters (


 and 

) of the compound under standard ICH stress conditions. The data highlights the extreme lability of the molecule under oxidative and acidic conditions, contrasted by its robust stability in basic environments.
Stress ConditionReagent / EnvironmentTemp (°C)


Primary DegradantMass Balance (%)
Acidic

400.0858.15Des-MOM Triazole98.2
Basic

40< 0.001> 1000None (Stable)99.5
Oxidative

250.4621.50Sulfonic Acid96.4
Thermal Solid State60< 0.001> 1000None (Stable)99.8
Photolytic 1.2M lux-hr UV/Vis250.01257.7Disulfide Dimer97.1

References

  • [4] Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603.[Link]

  • [5] Okuyama, T., et al. (2006). Acid-Catalyzed Cleavage of Methoxymethyl Phenyl Sulfoxide. Solvent Effects and Mode of Bond Cleavage. Bulletin of the Chemical Society of Japan, 79(6), 918-920.[Link]

  • [1] Harris, R. S., & Dudley, J. P. (2015). APOBEC ENZYMES AS TARGETS FOR VIRUS AND CANCER THERAPY. Virology, 479-480, 131-145.[Link]

  • [2] Olson, M. E., et al. (2013). Small-molecule APOBEC3G DNA cytosine deaminase inhibitors based on a 4-amino-1,2,4-triazole-3-thiol scaffold. ChemMedChem, 8(1), 112-117.[Link]

  • [3] Hassan, M. Z., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi Journal of Pharmaceutical Sciences, 33(4).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Antimicrobial Profiling of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol Derivatives

Abstract The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of clinically significant antifungals (e.g., fluconazole) and emerging antibacterials.[1] This application note pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of clinically significant antifungals (e.g., fluconazole) and emerging antibacterials.[1] This application note provides a rigorous, standardized methodology for the antimicrobial screening of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol and its Schiff base/S-alkylated derivatives. We detail the transition from chemical synthesis to biological validation, emphasizing solubility management, CLSI-compliant broth microdilution protocols, and Structure-Activity Relationship (SAR) analysis.

Introduction & Rationale

The 4-amino-1,2,4-triazole-3-thiol scaffold offers two distinct reactive sites—the exocyclic amino group (


) and the thiol group (

)—making it an ideal precursor for combinatorial library generation.

The specific inclusion of a methoxymethyl group at the C-5 position introduces a unique physicochemical profile. Unlike bulky phenyl substituents, the methoxymethyl group is less sterically hindering and offers moderate lipophilicity, potentially enhancing membrane permeability in Gram-negative bacteria while maintaining water solubility profiles superior to purely hydrophobic analogs.

Key Therapeutic Targets
  • Bacteria: Inhibition of enoyl-ACP reductase (FabI) in fatty acid biosynthesis.

  • Fungi: Inhibition of lanosterol 14

    
    -demethylase (CYP51), disrupting ergosterol synthesis.
    

Chemical Context & Synthesis Workflow

Before screening, understanding the purity and stability of the compound is critical. The thiol group often exists in equilibrium with its thione tautomer, which can influence binding affinity.

Synthesis Pathway Visualization

The following workflow illustrates the standard generation of these derivatives, moving from the hydrazide precursor to the final screened compounds.

SynthesisWorkflow Precursor Methoxyacetic Acid Hydrazide Cyclization Cyclization (CS2 + KOH + N2H4) Precursor->Cyclization Reflux Scaffold Core Scaffold: 4-Amino-5-methoxymethyl -4H-1,2,4-triazole-3-thiol Cyclization->Scaffold Acidification Deriv1 Schiff Bases (Reaction w/ Aldehydes) Scaffold->Deriv1 -NH2 Target Deriv2 S-Alkylated Derivatives Scaffold->Deriv2 -SH Target QC QC Validation (NMR, IR, Mass Spec) Deriv1->QC Deriv2->QC

Figure 1: Synthesis workflow from hydrazide precursor to functionalized derivatives. The core scaffold serves as the divergent point for library generation.

Experimental Protocols

Protocol A: Compound Preparation & Solubility Management

Challenge: Triazole derivatives often exhibit poor aqueous solubility, leading to precipitation in media and false-negative results.

  • Stock Solution: Dissolve the test compound in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mg/mL (or 10,000

    
    ).
    
    • Note: Sonicate for 5–10 minutes if turbidity persists.

  • Sterilization: Filter sterilize using a 0.22

    
     PTFE syringe filter (nylon filters may bind the compound).
    
  • Working Solution: Dilute the stock into the culture medium such that the final DMSO concentration in the well is

    
     1% .
    
    • Validation: Include a "Solvent Control" well containing only media + 1% DMSO to ensure the solvent itself does not inhibit bacterial growth.

Protocol B: CLSI Broth Microdilution (MIC Determination)

This protocol aligns with CLSI M07-A10 guidelines for aerobic bacteria. It is the gold standard for quantitative analysis.

Materials:

  • 96-well microtiter plates (U-bottom).[2]

  • Mueller-Hinton Broth (MHB) (cation-adjusted).[2]

  • Resazurin sodium salt (0.015% w/v solution) – Critical for visual endpoint.

  • Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).

Step-by-Step Procedure:

  • Inoculum Prep: Prepare a bacterial suspension from a fresh overnight culture. Adjust turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute this suspension 1:100 in MHB to achieve 
    
    
    
    CFU/mL.
  • Plate Loading:

    • Add 100

      
       of sterile MHB to columns 2–12.
      
    • Add 200

      
       of the test compound (at 
      
      
      
      the highest desired concentration) to column 1.
  • Serial Dilution: Transfer 100

    
     from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 
    
    
    
    from column 10.
    • Result: A 2-fold dilution series (e.g., 512

      
       down to 1 
      
      
      
      ).
  • Inoculation: Add 100

    
     of the diluted bacterial suspension to wells in columns 1–11.
    
    • Column 11 (Growth Control): Media + Bacteria (No Drug).

    • Column 12 (Sterility Control): Media only (No Bacteria, No Drug).

  • Incubation: Incubate at

    
     for 18–24 hours (bacteria) or 48 hours (fungi).
    
  • Readout (The Resazurin Advantage): Add 30

    
     of Resazurin solution to each well. Incubate for 2–4 hours.
    
    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration well that remains blue .

Microdilution Plate Layout

PlateLayout cluster_plate 96-Well Plate Configuration (CLSI Standard) Header Header Legend Col 1-10: Serial Dilution (e.g., 256 - 0.5 µg/mL) Col 11: Growth Control (Bacteria + Media) Col 12: Sterility Control (Media Only) Ref Drug: Ciprofloxacin/Fluconazole

Figure 2: Standardized plate layout for MIC determination. Rows A-B contain new derivatives; Row C contains a reference standard (e.g., Ciprofloxacin).

Data Analysis & SAR Insights

Interpreting MIC Values
MIC (

)
ClassificationInterpretation

Potent High clinical potential; proceed to toxicity testing.

Moderate Good lead; requires optimization (SAR).

Weak/Inactive Likely poor permeability or target binding.
Structure-Activity Relationship (SAR)

Based on the "4-amino-5-substituted" scaffold literature, expect the following trends for the methoxymethyl derivatives:

  • Schiff Bases (Azomethines): Reacting the

    
     with aldehydes to form 
    
    
    
    .
    • Electron-Withdrawing Groups (EWG): Substituents like

      
      , 
      
      
      
      , or
      
      
      on the phenyl ring (especially at para position) generally increase antimicrobial potency due to enhanced lipophilicity and electronic interaction with the target enzyme.
    • Electron-Donating Groups (EDG): Groups like

      
       or 
      
      
      
      often decrease activity unless they facilitate specific H-bonding.
  • Thiol Alkylation: Converting

    
     to 
    
    
    
    .
    • Large, bulky groups on the sulfur often reduce activity due to steric clash with the binding pocket. Keep S-substituents small (e.g., methyl, ethyl).

  • The Methoxymethyl Effect: This group provides a baseline "moderate" polarity. If the derivative becomes too lipophilic (e.g., adding a naphthyl group), the compound may get trapped in the cell membrane rather than reaching the cytoplasmic target.

Mechanism of Action (Hypothetical)

Triazole-3-thiols generally act via enzymatic inhibition rather than non-specific membrane lysis.

MOA cluster_bact Bacterial Pathway cluster_fungi Fungal Pathway Compound Triazole Derivative (Methoxymethyl-4H-1,2,4-triazole) TargetB Target: FabI / FabK (Fatty Acid Biosynthesis) Compound->TargetB Competitive Inhibition TargetF Target: CYP51 (Lanosterol 14α-demethylase) Compound->TargetF Heme Coordination (N-4 Nitrogen) EffectB Membrane Instability & Lysis TargetB->EffectB Death Microbial Inhibition (MIC) EffectB->Death Cell Death EffectF Ergosterol Depletion & Toxic Sterol Accumulation TargetF->EffectF EffectF->Death

Figure 3: Dual mechanism of action pathways. The triazole nitrogen coordinates with heme iron in fungal CYP51, while the scaffold mimics substrates in bacterial fatty acid synthesis.

References

  • Sabale, P. M., & Mehta, P. (2010). Synthesis, Antibacterial and Antifungal Activity of Novel 4-Amino-Substituted-1,2,4-Triazole-3-Thiol Derivatives. Connect Journals.

  • Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Struga, M., et al. (2023).[3] Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases. MDPI.

  • Gumrukcuoglu, N. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy.

  • Swebocki, T., et al. (2023).[3] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[3] Protocols.io.[3]

Sources

Application

Anticancer activity of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol on cell lines

Application Note: Evaluation of Anticancer Potency of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol Executive Summary This application note details the protocol for evaluating the anticancer activity of 4-Amino-5-met...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of Anticancer Potency of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol

Executive Summary

This application note details the protocol for evaluating the anticancer activity of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (AMT) . The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, known for its ability to engage diverse biological targets including EGFR kinases and tubulin. The specific inclusion of the methoxymethyl group at position 5 and the amino group at position 4 modulates lipophilicity and hydrogen bonding potential, distinguishing it from common phenyl-substituted analogs. This guide provides a validated workflow for solubilization, cytotoxicity screening (MTT), and mechanistic apoptosis assays.

Compound Profile & Preparation[1][2][3][4][5][6][7][8][9][10][11]

Chemical Structure & Properties:

  • IUPAC Name: 4-Amino-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol

  • Molecular Formula: C4H8N4OS

  • Molecular Weight: ~160.20 g/mol

  • Solubility: Low in water; Soluble in DMSO, Ethanol, and DMF.

  • Stability: Thiol group is susceptible to oxidation to disulfides; prepare fresh or store under inert gas.

Stock Solution Protocol:

  • Weighing: Accurately weigh 1.6 mg of AMT.

  • Solubilization: Dissolve in 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM Stock Solution .

    • Critical Step: Vortex for 30 seconds. If turbidity persists, sonicate for 5 minutes at room temperature.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter.

  • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Workflow: Cytotoxicity Screening

Cell Line Selection

Select cell lines representing different tissue origins to determine selectivity.

  • MCF-7: Breast adenocarcinoma (Hormone dependent).

  • HepG2: Hepatocellular carcinoma (Metabolic activity high).

  • HCT-116: Colorectal carcinoma.

  • HEK-293: Human Embryonic Kidney (Normal control for selectivity index).

MTT Assay Protocol

The MTT assay measures cellular metabolic activity as an indicator of viability, relying on the reduction of tetrazolium dye MTT to insoluble formazan.

Step-by-Step Methodology:

  • Seeding:

    • Harvest cells during the logarithmic growth phase.

    • Seed 100 µL of cell suspension (density:

      
       to 
      
      
      
      cells/well) into a 96-well plate.
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Dilute the 10 mM Stock with complete media to prepare working concentrations: 0.1, 1, 10, 50, and 100 µM.

    • Control: Vehicle control (Media + 0.1% DMSO).

    • Blank: Media only (no cells).

    • Replace the media in the wells with 100 µL of treatment media. Triplicate wells per concentration.

    • Incubate for 48 hours.

  • MTT Addition:

    • Prepare MTT solution (5 mg/mL in PBS).

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C in the dark.

  • Solubilization & Measurement:

    • Carefully aspirate the media without disturbing the purple formazan crystals.

    • Add 100 µL of DMSO to each well.

    • Shake the plate on an orbital shaker for 15 minutes.

    • Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader.

Data Analysis: Calculate % Cell Viability:



  • Plot Log(Concentration) vs. % Viability.

  • Determine IC50 using non-linear regression (Sigmoidal Dose-Response).

Visualizing the Workflow

ExperimentalWorkflow Stock Stock Prep (10mM in DMSO) Treatment Drug Treatment (0.1 - 100 µM, 48h) Stock->Treatment Dilution Seeding Cell Seeding (96-well, 24h) Seeding->Treatment MTT MTT Addition (4h Incubation) Treatment->MTT Read Absorbance Read (570 nm) MTT->Read Formazan Solubilization Analysis IC50 Calculation Read->Analysis

Figure 1: Step-by-step workflow for the high-throughput cytotoxicity screening of AMT.

Mechanistic Validation: Apoptosis Induction

If the IC50 is < 50 µM, proceed to mechanistic studies to distinguish between necrosis and apoptosis.

Annexin V-FITC / PI Staining (Flow Cytometry)

The 1,2,4-triazole moiety often induces apoptosis via the mitochondrial pathway.

  • Treatment: Treat

    
     cells in a 6-well plate with AMT at the IC50 concentration for 24 hours.
    
  • Harvesting: Trypsinize cells (gentle), wash with cold PBS.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: 15 minutes at Room Temp in the dark.

  • Analysis: Analyze by flow cytometry within 1 hour.

    • Q1 (Annexin- / PI+): Necrotic

    • Q2 (Annexin+ / PI+): Late Apoptotic

    • Q3 (Annexin- / PI-): Viable

    • Q4 (Annexin+ / PI-): Early Apoptotic

Hypothetical Mechanism of Action

1,2,4-triazole-3-thiols are reported to act via multiple pathways. The "methoxymethyl" derivative likely influences the Bcl-2/Bax ratio , triggering mitochondrial outer membrane permeabilization (MOMP).

Mechanism AMT AMT (Compound) ROS ROS Generation AMT->ROS Induces Bcl2 Bcl-2 (Anti-apoptotic) AMT->Bcl2 Inhibits Bax Bax (Pro-apoptotic) ROS->Bax Upregulates Mito Mitochondrial Dysfunction Bcl2->Mito Blocks (Inhibited) Bax->Mito Promotes Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Proposed signaling pathway where AMT modulates oxidative stress and Bcl-2 family proteins.

Expected Results & Data Presentation

Table 1: Anticipated IC50 Values (Reference Range for Class) Note: These are reference values for 4-amino-5-substituted-1,2,4-triazole-3-thiols.

Cell LineTissue OriginExpected IC50 (µM)Selectivity Note
MCF-7 Breast15 - 45Moderate sensitivity expected.
HepG2 Liver10 - 30High sensitivity (metabolic activation).
HCT-116 Colon20 - 50Variable sensitivity.
HEK-293 Kidney (Normal)> 100Desired outcome (Low toxicity).

References

  • Al-Soud, Y. A., et al. (2022). "Synthesis and Anticancer Activity of 1,2,4-Triazole Derivatives." Molecules. Link

  • Bekircan, O., & Bektas, H. (2008). "Synthesis of Schiff bases of 4-amino-1,2,4-triazole-3-thiol and their evaluation for anticancer activity." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Kaplaushenko, A. G. (2014).[1] "Synthesis and biological activity of 4-amino-5-substituted-1,2,4-triazole-3-thiols." Journal of Chemical and Pharmaceutical Research. Link

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. Link

Sources

Method

Metal complex formation with 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol

Application Note: Synthesis, Complexation, and Characterization of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol Metal Chelates Executive Summary This application note details the protocol for the synthesis and metal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Complexation, and Characterization of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol Metal Chelates

Executive Summary

This application note details the protocol for the synthesis and metal complexation of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (AMMTT) . As a derivative of the 1,2,4-triazole class, AMMTT possesses a multidentate coordination environment involving the soft sulfur (thiol/thione) and hard nitrogen atoms, making it an ideal ligand for transition metals (Cu(II), Co(II), Ni(II), Zn(II)). These complexes are of significant pharmaceutical interest due to their enhanced antimicrobial, anti-inflammatory, and potential anticancer profiles compared to the free ligand.

This guide provides a self-validating workflow for researchers, moving from ligand generation to complex isolation and structural elucidation.

Ligand Synthesis Protocol: AMMTT

Rationale: The synthesis follows the modified Reid and Heindel method, utilizing the cyclization of potassium dithiocarbazinate. The "methoxymethyl" substituent is introduced via the starting hydrazide.

Materials & Reagents
  • Methoxyacetic acid hydrazide (Precursor)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)[1]

  • Hydrazine hydrate (99%)[2]

  • Ethanol (Absolute)

  • Diethyl ether (Anhydrous)

Step-by-Step Synthesis

Step A: Formation of Potassium Dithiocarbazinate Salt

  • Dissolve KOH (0.03 mol) in absolute ethanol (30 mL) in a round-bottom flask.

  • Add Methoxyacetic acid hydrazide (0.02 mol) to the solution under stirring.

  • Cool the solution to 0–5°C in an ice bath.

  • Add Carbon disulfide (CS₂) (0.03 mol) dropwise.

    • Observation: The solution should turn yellow/orange.

  • Stir at room temperature for 14–16 hours.

  • Dilute with anhydrous diethyl ether (50 mL) to precipitate the potassium salt.

  • Filter the solid, wash with ether, and dry in a vacuum desiccator.

    • Checkpoint: Yield should be >80%.[3] The solid is hygroscopic; use immediately or store under inert gas.

Step B: Cyclization to AMMTT

  • Suspend the potassium salt from Step A (0.02 mol) in water (20 mL).

  • Add Hydrazine hydrate (0.04 mol, 2 eq).

  • Reflux the mixture for 4–6 hours.

    • Chemical Indicator: Evolution of Hydrogen Sulfide (H₂S) gas (rotten egg odor) indicates cyclization is proceeding. Caution: Use a scrubber.

  • Cool the reaction mixture to room temperature.

  • Acidify with dilute HCl to pH 3–4.

    • Observation: A white to off-white solid (AMMTT) will precipitate.

  • Filter, wash with cold water, and recrystallize from ethanol.[2]

2.3. Characterization Targets (Self-Validation)

  • Melting Point: Expected range 160–170°C (derivative dependent).

  • IR Spectrum:

    • 
      (NH₂): 3300–3100 cm⁻¹ (Doublet).
      
    • 
      (SH): ~2550 cm⁻¹ (Weak; confirms thiol tautomer).
      
    • 
      (C=S): ~1300–1100 cm⁻¹ (Strong; confirms thione tautomer).
      

Metal Complexation Protocol

Rationale: Transition metal chlorides are preferred over nitrates to prevent oxidation of the thiol group. The reaction is conducted in a 1:2 (M:L) molar ratio to favor octahedral or distorted tetrahedral geometries.

General Procedure (Cu, Co, Ni, Zn)
  • Ligand Solution: Dissolve AMMTT (2 mmol) in hot ethanol (20 mL).

  • Metal Solution: Dissolve Metal(II) Chloride (1 mmol) in ethanol (10 mL).

    • Note: For Acetate salts, add a drop of acetic acid to prevent hydrolysis.

  • Mixing: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.

  • Reflux: Heat the mixture at reflux (70–80°C) for 4–6 hours.

    • pH Adjustment: If no precipitate forms, adjust pH to 7–8 using aqueous ammonia (NH₄OH) to facilitate deprotonation of the thiol group.

  • Isolation: Cool to room temperature. The colored complex will precipitate.[2][4]

  • Purification: Filter the solid, wash with hot water (to remove unreacted metal salts) and hot ethanol (to remove unreacted ligand).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Specific Visual Indicators
Metal IonExpected Complex ColorMagnetic Behavior
Cu(II) Green / Blue-GreenParamagnetic
Co(II) Pink / BrownParamagnetic
Ni(II) Light Green / CyanParamagnetic
Zn(II) White / ColorlessDiamagnetic

Structural Elucidation & Logic

The coordination mode of AMMTT is versatile.[5] The ligand exists in a thione-thiol tautomeric equilibrium. In solution and upon complexation, the thiol (deprotonated) form is often favored, coordinating via the sulfur.

Coordination Logic Diagram

CoordinationLogic Ligand AMMTT Ligand (Thione/Thiol Equilibrium) S_site Sulfur Donor (Deprotonated Thiol) Ligand->S_site Tautomerization N_site Nitrogen Donor (Triazole Ring N-1 or N-2) Ligand->N_site Metal Metal Ion (M²⁺) (Cu, Co, Ni, Zn) Complex Metal Chelate [M(L)₂] Metal->Complex Chelation S_site->Metal Coordination (Strong) N_site->Metal Coordination (Medium) Amino Amino Group (NH₂) (Steric/H-Bonding) Amino->Complex Secondary Stabilization

Caption: Coordination pathway showing the bidentate nature of AMMTT, primarily coordinating through the deprotonated Sulfur and the triazole Nitrogen.

Spectroscopic Validation Table

Compare the free ligand spectra with the isolated complex to validate coordination.

Functional GroupFree Ligand (

)
Metal Complex (

)
Interpretation

(S-H)
~2550 (Weak)Disappears Deprotonation and formation of M-S bond.

(C=N)
1610–1620Shift (-10 to -20) Nitrogen coordination reduces bond order.

(C-S)
750–760Shift (-20 to -40) Indicates C-S single bond character (M-S).
New Bands N/A400–500Appearance of

(M-N) and

(M-S) vibrations.

Biological Assay Preparation (MIC)

Context: Metal complexes of triazoles often exhibit higher lipophilicity than free ligands (Tweedy's Chelation Theory), enhancing cell membrane penetration.

Protocol:

  • Solvent: Dissolve complexes in DMSO (Dimethyl sulfoxide). Concentration: 1 mg/mL stock.

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Method: Serial dilution in Mueller-Hinton broth.

  • Control: Use Ciprofloxacin or Fluconazole as positive controls and pure DMSO as negative control.

Experimental Workflow Diagram

SynthesisWorkflow Start Methoxyacetic Acid Hydrazide Step1 React with CS₂ / KOH (Ethanol, 0-5°C) Start->Step1 Inter Potassium Dithiocarbazinate Salt Step1->Inter Step2 Reflux with Hydrazine Hydrate (4-6 Hours) Inter->Step2 Ligand AMMTT Ligand Isolated (Precipitate pH 3-4) Step2->Ligand Step3 Metal Salt Addition (MCl₂ in EtOH) Ligand->Step3 Reflux Reflux (3-5h) Adjust pH to 7-8 Step3->Reflux Final Metal Complex (Solid Precipitate) Reflux->Final

Caption: Operational workflow for the synthesis of AMMTT and subsequent metal chelation.

References

  • Kapri, P., et al. (2020).[1] Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents.[1] Amrit Research Journal.[1] Link

  • Bachay, I. A., et al. (2025).[2] Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer agents. Ginekologia i Poloznictwo. Link

  • Kumar, S., & Kumar, R. (2021).[6] Synthesis, Characterizations, crystal structure, and Vitro Antifungal Activity of 4-amino-3-methyl-1H-1,2,4-triazole-5-thione and their metal complexes. Sciforum. Link

  • Al-Abdali, N. A., & Rasheed, B. I. (2020). Synthesis, Characterization and Biological Activities of... 1,2,4-triazole-3-thiol and its Complexes. Journal of Physics: Conference Series, 1664, 012100.[4] Link

  • Reid, J. R., & Heindel, N. D. (1976). Improved Synthesis of 4-amino-3-mercapto-4H-1,2,4-triazoles. Journal of Heterocyclic Chemistry, 13(4), 925-926.

Sources

Application

Application Note: Protocol for the Synthesis of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol

Abstract This application note details the optimized synthetic protocol for 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (CAS: 31821-72-4) . This heterocyclic scaffold is a critical intermediate in the development o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized synthetic protocol for 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (CAS: 31821-72-4) . This heterocyclic scaffold is a critical intermediate in the development of antimicrobial Schiff bases, fused heterocyclic systems (e.g., triazolothiadiazoles), and metal chelating agents. The protocol utilizes a modified Reid and Heindel method, ensuring high regioselectivity and yield. Key emphasis is placed on the safe management of carbon disulfide (


) and the controlled evolution of hydrogen sulfide (

) gas.

Introduction & Retrosynthetic Analysis

1,2,4-Triazoles, particularly those substituted at the 3- and 4-positions, exhibit a broad spectrum of pharmacological activities. The 4-amino-3-thiol moiety serves as a versatile "chemical handle," allowing for further derivatization via condensation with aldehydes (Schiff bases) or cyclization with carboxylic acids.

The methoxymethyl substituent at position 5 enhances the molecule's lipophilicity profile while maintaining water solubility potential through hydrogen bonding, making it an attractive candidate for drug discovery.

Retrosynthetic Logic

The synthesis is designed via a convergent pathway starting from methoxyacetic acid. The core triazole ring is constructed through the cyclization of a potassium dithiocarbazate intermediate with hydrazine.

Retrosynthesis cluster_reagents Key Reagents Target 4-Amino-5-methoxymethyl- 4H-1,2,4-triazole-3-thiol Salt Potassium 3-(methoxymethyl) dithiocarbazate Target->Salt Cyclization (N2H4·H2O) Hydrazide Methoxyacetic acid hydrazide Salt->Hydrazide Salt Formation (CS2, KOH) Ester Ethyl methoxyacetate Hydrazide->Ester Hydrazinolysis Acid Methoxyacetic acid Ester->Acid Esterification CS2 Carbon Disulfide Hydrazine Hydrazine Hydrate

Figure 1: Retrosynthetic analysis showing the disconnection of the triazole core back to the carboxylic acid precursor.

Materials & Reagents

All reagents must be of analytical grade.

ReagentCAS NumberRoleHazards
Ethyl Methoxyacetate 3938-96-3PrecursorFlammable
Hydrazine Hydrate (80-99%) 7803-57-8NucleophileToxic, Corrosive, Carcinogen
Carbon Disulfide (

)
75-15-0Thiol SourceHighly Flammable, Neurotoxic
Potassium Hydroxide (KOH) 1310-58-3BaseCorrosive
Ethanol (Absolute) 64-17-5SolventFlammable
Hydrochloric Acid (Conc.) 7647-01-0AcidifierCorrosive

Experimental Protocol

Phase 1: Synthesis of Methoxyacetic Acid Hydrazide

Objective: Convert the ester to the hydrazide to activate the carbonyl carbon.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Reaction: Dissolve Ethyl Methoxyacetate (0.1 mol, ~11.8 g) in Ethanol (50 mL).

  • Addition: Add Hydrazine Hydrate (0.15 mol, ~7.5 g/7.3 mL) dropwise with stirring.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4 hours.

  • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 7:3). The ester spot should disappear.

  • Isolation: Concentrate the solvent under reduced pressure (Rotavap). Cool the residue in an ice bath.

  • Purification: If solid, recrystallize from ethanol. If oil, use directly in Phase 2 (purity check via NMR recommended).

    • Checkpoint: Expect a white crystalline solid or viscous oil. Yield: >85%.

Phase 2: Formation of Potassium Dithiocarbazate Salt

Objective: Introduce the sulfur atom via nucleophilic attack on carbon disulfide.

  • Setup: Equip a 500 mL RBF with a high-torque mechanical stirrer (slurry becomes thick) and an ice bath.

  • Dissolution: Dissolve KOH (0.15 mol, 8.4 g) in Absolute Ethanol (100 mL).

  • Addition 1: Add the Methoxyacetic Acid Hydrazide (0.1 mol) from Phase 1 to the ethanolic KOH. Cool to 0–5°C.

  • Addition 2: Add Carbon Disulfide (

    
    )  (0.15 mol, ~11.4  g/9.0  mL) dropwise via an addition funnel. Maintain temperature <10°C to prevent side reactions.
    
  • Stirring: Stir at room temperature overnight (12–16 hours).

  • Observation: A heavy precipitate (Potassium 3-(methoxymethyl)dithiocarbazate) will form.

  • Isolation: Filter the solid, wash with cold anhydrous ether (2 x 20 mL) to remove unreacted

    
    . Do not dry completely ; use the damp salt immediately for Phase 3 to avoid decomposition.
    
Phase 3: Cyclization to 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol

Objective: Ring closure with hydrazine hydrate, releasing


.
  • Setup: 250 mL RBF, reflux condenser, and a gas trap (containing 10% NaOH or bleach) to neutralize evolved

    
    .
    
  • Suspension: Suspend the Potassium Dithiocarbazate salt (from Phase 2) in Water (40 mL) or Hydrazine Hydrate (excess) depending on the specific variation. Recommendation: Use Hydrazine Hydrate (0.2 mol, ~10 mL) directly for higher yields.

  • Reflux: Heat the mixture to reflux.

    • Safety Note:

      
       gas (rotten egg odor, toxic) will evolve. Ensure the system is sealed and vented through the scrubber.
      
    • Color Change: The reaction mixture will typically change from yellow to green/colorless as cyclization proceeds.

  • Duration: Reflux for 4–6 hours until

    
     evolution ceases (test with lead acetate paper).
    
  • Workup: Cool the mixture to room temperature. Dilute with ice-cold water (50 mL).

  • Precipitation: Acidify carefully with Conc. HCl to pH 3–4. The product will precipitate as a white/off-white solid.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol or Ethanol/Water (1:1).

Process Workflow & Logic

ProtocolFlow cluster_safety Critical Safety Controls Start Start: Ethyl Methoxyacetate Step1 Phase 1: Hydrazinolysis (+ N2H4, Reflux 4h) Start->Step1 Check1 TLC Check: Ester Consumed? Step1->Check1 Check1->Step1 No Step2 Phase 2: Salt Formation (+ KOH, + CS2, 0-5°C) Check1->Step2 Yes Step3 Phase 3: Cyclization (+ N2H4, Reflux, -H2S) Step2->Step3 Step4 Acidification (HCl) & Filtration Step3->Step4 End Final Product: Triazole Thiol Step4->End Safety1 Trap H2S Gas (Phase 3) Safety2 Control Temp <10°C (Phase 2)

Figure 2: Step-by-step experimental workflow with critical decision points and safety controls.

Characterization Data

The following spectral data confirms the structure of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol.

TechniqueParameterExpected Value/ObservationStructural Assignment
Appearance VisualWhite to off-white crystals-
Melting Point Capillary160–170 °C (Typical range for 5-alkoxymethyl analogs)Purity check
FT-IR KBr Pellet3100–3300


stretch
2550–2600


stretch
1610–1630


(Triazole ring)
1H NMR DMSO-


13.5–13.8 (s, 1H)

(Thiol proton)

5.6–5.8 (s, 2H)

(Amino group)

4.3–4.5 (s, 2H)

(Methoxymethyl)

3.3–3.4 (s, 3H)

(Methoxy)
Solubility -Soluble in DMSO, DMF, Hot EtOHInsoluble in

Note: The thiol proton (SH) often appears downfield or may be exchanged/absent depending on the tautomeric equilibrium (thione form).

Critical Process Parameters (CPP) & Troubleshooting

  • Temperature Control in Phase 2: The reaction of the hydrazide with

    
     is exothermic. Failure to keep the temperature below 10°C during addition can lead to the formation of 1,3,4-oxadiazole by-products instead of the dithiocarbazate salt.
    
  • H2S Management: The cyclization step releases stoichiometric amounts of hydrogen sulfide. This is a neurotoxin. Reactions must be performed in a fume hood with a scrubber (bleach solution).

  • Acidification pH: During the final workup, do not acidify below pH 3. Highly acidic conditions can protonate the triazole ring nitrogens, increasing water solubility and reducing isolation yield.

References

  • Reid, J. R., & Heindel, N. D. (1976). Improved Synthesis of 5-Substituted-4-amino-3-mercapto-4H-1,2,4-triazoles. Journal of Heterocyclic Chemistry, 13(4), 925-926.

  • Kapri, K. P., et al. (2020).[2] Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Amrit Research Journal, 1(1), 31-38.

  • Santa Cruz Biotechnology. (2023). 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (CAS 20939-15-5) Data Sheet.

  • PubChem. (2025).[3][4] 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (CID 1268034).[4] National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol synthesis

Topic: Improving the yield of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol Ticket ID: TRZ-5MM-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Executive Summary & Reaction Lo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the yield of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol Ticket ID: TRZ-5MM-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary & Reaction Logic

Welcome to the Triazole Synthesis Support Hub. You are likely encountering yield ceilings (40–50%) or purity issues (oily byproducts) when synthesizing 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol .[1]

This molecule is a critical scaffold for Schiff base formation and antifungal pharmacophores. The methoxymethyl group (


) introduces a specific challenge: increased water solubility  compared to aryl analogs, which often leads to significant product loss during the final acidification/precipitation step.[1]
The Reaction Pathway

The synthesis follows a modified Reid-Heindel sequence.[1] Understanding the intermediate stability is key to yield improvement.

ReactionPathway Start Methoxyacetic Acid Hydrazide Inter Potassium Dithiocarbazate Salt Start->Inter CS2, KOH Ethanol, 0-5°C Cyclic 4-Amino-5-methoxymethyl- 4H-1,2,4-triazole-3-thiol Inter->Cyclic N2H4·H2O Reflux (4-6h) Byprod Linear Thiosemicarbazides Inter->Byprod Insufficient Heat or Time

Figure 1: The sequential cyclization pathway. Note that the dithiocarbazate salt must be fully formed at low temperatures before heating to prevent decomposition.[1]

The "Gold Standard" Protocol

Do not rely on generic triazole methods. The following protocol is optimized specifically for the methoxymethyl derivative to handle its solubility profile.

Phase A: Formation of the Dithiocarbazate Salt

Critical Control Point: Temperature control is vital here. Exotherms promote tar formation.

  • Dissolution: Dissolve KOH (1.5 eq) in absolute ethanol. Add Methoxyacetic acid hydrazide (1.0 eq) .

  • Cooling: Cool the solution to 0–5°C in an ice-salt bath.

  • Addition: Add Carbon Disulfide (

    
    , 1.5 eq)  dropwise.
    
    • Tech Note: Maintain temperature below 10°C during addition.

  • Maturation: Stir at room temperature for 12–16 hours. A solid precipitate (potassium salt) should form.

  • Isolation: Dilute with anhydrous ether, filter the salt, and dry. Do not skip this isolation step; using the crude mixture ("one-pot") reduces final yield by ~15-20% due to competing side reactions.[1]

Phase B: Cyclization with Hydrazine

Critical Control Point: Hydrazine stoichiometry drives the ring closure.

  • Suspension: Suspend the potassium salt (from Phase A) in water (minimal volume, ~3 mL per gram of salt).

  • Hydrazine Addition: Add Hydrazine Hydrate (2.0 eq) .

    • Why 2.0 eq? Standard protocols use 1.0–1.5 eq. For the methoxymethyl derivative, excess hydrazine suppresses the formation of 1,3,4-thiadiazoles (a common byproduct).

  • Reflux: Heat to reflux for 4–6 hours . The solution will turn from yellow to green/colorless as

    
     evolves.
    
    • Safety: Use a scrubber for

      
      .
      
  • Workup (The Yield Killer):

    • Cool to room temperature.[2][3]

    • Acidification: Acidify with conc. HCl to pH 3–4.

    • Concentration: Crucial Step: Because the product is water-soluble, evaporate the solution to 20% of its original volume before cooling.[1]

    • Crystallization: Cool to 0°C overnight. Filter the white/off-white solid.[1]

Optimization Data: Conventional vs. Microwave

If you have access to a microwave reactor, we strongly recommend switching methods to minimize thermal degradation.

ParameterConventional RefluxMicrowave Irradiation (MW)
Reaction Time 4–6 Hours10–15 Minutes
Solvent Water/EthanolWater (or Solvent-free)
Yield (Typical) 55–65%85–92%
Purity (Crude) 85% (Requires recrystallization)>95% (Often clean)
Energy HighLow

Data Source: Comparative analysis of triazole synthesis methodologies [1, 2].

Troubleshooting Guide (FAQ)

Diagnose your issue using the symptoms below.

Q1: I am getting a sticky yellow oil instead of a solid precipitate upon acidification.

Diagnosis: This is the "Oiling Out" phenomenon, common with methoxymethyl derivatives due to hydrogen bonding with water. Solution:

  • Don't toss it. Decant the aqueous layer.

  • Trituration: Add a small amount of ice-cold ethanol or acetonitrile to the oil and scratch the flask wall with a glass rod. This induces nucleation.

  • Salting Out: If the oil persists, neutralize back to pH 7, saturate the aqueous phase with NaCl, and re-acidify.

Q2: My yield is consistently low (<40%), even though the reaction looks clean.

Diagnosis: You are likely losing product in the mother liquor during filtration. Solution:

  • Concentrate further: The methoxymethyl group is hydrophilic. You must remove more water than you think.

  • pH Check: Ensure you are at pH 3–4. Going too acidic (pH < 1) can protonate the amino group, keeping it soluble. Going too basic (pH > 6) keeps it as the thiolate salt.

Q3: The product has a persistent "rotten egg" smell even after drying.

Diagnosis: Trapped


 or unreacted dithiocarbazate.
Solution: 
  • Recrystallize from Ethanol/Water (1:1) .

  • Ensure the reflux time was sufficient. If

    
     was still evolving when you stopped, the cyclization was incomplete.
    
Troubleshooting Logic Tree

Troubleshooting Problem Start: Identify Issue LowYield Low Yield (<40%) Problem->LowYield Impurity Impurity / Oil Problem->Impurity CheckSolubility Check: Filtrate Analysis LowYield->CheckSolubility Product soluble in water? CheckTemp Check: Reaction Temp Impurity->CheckTemp Dark color/Tar? ActionTrit Action: Triturate Oil with cold Ethanol Impurity->ActionTrit Oily product? ActionConc Action: Evaporate to 20% vol + Salting Out CheckSolubility->ActionConc Yes (Methoxymethyl effect) ActionIce Action: Maintain <5°C during CS2 addition CheckTemp->ActionIce Yes

Figure 2: Decision matrix for common synthesis failures.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Preparation of 4-amino-4H-1,2,4-triazole Derivatives. Retrieved from [1]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2002).[1] Synthesis and antitumor activity of some new 1,2,4-triazole derivatives. Nucleosides, Nucleotides and Nucleic Acids. (General reference for triazole cyclization conditions).

  • MDPI. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [1]

  • Istanbul University. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [1]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol

Executive Summary & Reaction Logic This guide addresses the scale-up challenges for 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (CAS: Check specific registry or treat as novel analog). This compound is a critical 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

This guide addresses the scale-up challenges for 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (CAS: Check specific registry or treat as novel analog). This compound is a critical 1,2,4-triazole scaffold, often functioning as a precursor for Schiff base formation in antifungal and antimicrobial drug discovery.

The synthesis relies on the Reid and Heindel modified method , converting methoxyacetic acid hydrazide into a potassium dithiocarbazate salt, followed by cyclization with excess hydrazine.

The "Happy Path" Workflow

The following diagram illustrates the critical chemical transformations and the necessary stoichiometry to ensure the N-amino substitution at position 4.

SynthesisWorkflow Start Methoxyacetyl Hydrazide Intermediate Potassium Dithiocarbazate Salt Start->Intermediate Step 1: Salt Formation (Exothermic, <15°C) Reagents1 CS2 + KOH (Ethanol) Reagents1->Intermediate Product 4-Amino-5-methoxymethyl- 4H-1,2,4-triazole-3-thiol Intermediate->Product Step 2: Cyclization (Reflux 3-4h) Byproduct H2S Gas (Toxic) Intermediate->Byproduct Elimination Reagents2 N2H4·H2O (Excess, Reflux) Reagents2->Product

Caption: Figure 1. Two-step synthesis pathway via potassium dithiocarbazate intermediate.[1] Note the evolution of hydrogen sulfide (


) in Step 2.

Master Protocol (Scale: 100g Input)

Note: This protocol is optimized for a 1L reactor setup. Do not linearize gram-scale procedures without addressing heat transfer.

Step 1: Preparation of Potassium Dithiocarbazate Salt

Reagents:

  • Methoxyacetyl hydrazide: 104.1 g (1.0 mol)

  • Potassium Hydroxide (KOH): 84.0 g (1.5 mol) dissolved in 600 mL Absolute Ethanol

  • Carbon Disulfide (

    
    ): 114.0 g (1.5 mol) [Caution: Neurotoxin/Flammable] 
    

Procedure:

  • Dissolution: Charge the reactor with KOH solution. Cool to 0–5°C .

  • Substrate Addition: Add Methoxyacetyl hydrazide slowly. Ensure complete dissolution.

  • Controlled Addition: Add

    
     dropwise over 60 minutes.
    
    • Critical Control: Maintain internal temperature <10°C . The reaction is exothermic.

  • Aging: Stir at room temperature for 12–16 hours. A heavy precipitate (potassium salt) will form.

  • Isolation: Filter the solid. Wash with cold ether or ethanol (

    
    /EtOH) to remove unreacted 
    
    
    
    . Dry under vacuum.
    • Checkpoint: The salt is hygroscopic. Store in a desiccator if not using immediately.

Step 2: Cyclization to Triazole

Reagents:

  • Potassium Salt (from Step 1): ~230 g (Theoretical)

  • Hydrazine Hydrate (80% or 99%): 100 g (2.0 mol) [2.0 eq excess required]

  • Water: 100 mL (Minimal volume to stir)

Procedure:

  • Suspension: Suspend the potassium salt in water.

  • Addition: Add Hydrazine Hydrate cautiously.

  • Reflux: Heat to reflux (~100°C).

    • Safety:

      
       evolution begins immediately.  Ensure scrubber is active (see Section 4).
      
    • Duration: Reflux until

      
       evolution ceases (monitor using lead acetate paper). Typically 3–5 hours.
      
  • Workup: Cool the solution. Acidify with Conc. HCl to pH 3–4.

    • Precipitation: The product will precipitate as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Troubleshooting Guide (Q&A)

Phase 1: Reaction Dynamics & Yield

Q: My yield in Step 1 is low, and the salt looks "oily" rather than crystalline. Why? A: This is a classic "solvent effect" issue.

  • Cause: If the ethanol contains too much water (using 95% instead of absolute), the potassium salt remains partially soluble or forms an oil.

  • Fix: Use Absolute Ethanol . If oiling occurs, add diethyl ether or cold isopropanol to induce precipitation.

Q: During cyclization (Step 2), the reaction turned yellow/brown, and the melting point of the product is low. What happened? A: You likely have oxidative dimerization.

  • Mechanism: Triazole thiols are prone to oxidation into disulfides (R-S-S-R) in the presence of air and heat.

  • Fix: Perform the reflux under a gentle Nitrogen (

    
    ) blanket . Add a pinch of sodium dithionite during the acidification step to reduce any disulfides back to the thiol.
    

Q: I isolated a product, but NMR shows no


 peak at position 4. It looks like the 4-H triazole. 
A:  This indicates insufficient hydrazine.
  • Cause: If the stoichiometry is 1:1, the hydrazine acts only as a nucleophile to close the ring, potentially losing the amino group or forming the oxadiazole.

  • Fix: You must use excess Hydrazine Hydrate (at least 2 equivalents) . The first equivalent closes the ring; the second ensures the N-amino substitution.

Phase 2: Impurity Profiling
Impurity TypeOriginDetection (HPLC/TLC)Remediation
Oxadiazole Analog Insufficient Hydrazine or low TempLower polarity than targetReflux longer with excess

.
Disulfide Dimer Oxidation during workupVery non-polarRecrystallize with trace reducing agent.
Unreacted Hydrazide Incomplete Step 1High polarityWash intermediate salt thoroughly with ether.

Safety & Engineering Controls ( Management)

Q: How do I manage the


 gas evolution on a 1kg scale? 
A:  You cannot rely on a fume hood alone. You must construct a Caustic Scrubber System . 

is heavier than air and deadly at low concentrations.
Scrubber Design Diagram

ScrubberSystem Reactor Reaction Vessel (Reflux) Trap Empty Trap (Prevent Backflow) Reactor->Trap H2S + N2H4 vapors Scrubber1 Scrubber 1 (10% NaOH + Bleach) Trap->Scrubber1 Gas bubbling Scrubber2 Scrubber 2 (10% NaOH) Scrubber1->Scrubber2 Residual Gas Vent Fume Hood Exhaust Scrubber2->Vent Clean Air

Caption: Figure 2.[2][3] Mandatory closed-loop scrubbing system. Scrubber 1 contains NaOH/Hypochlorite to oxidize


 to sulfate.

Safety Checklist:

  • Lead Acetate Strips: Place at the exhaust of Scrubber 2. If they turn black, your scrubbers are saturated.

  • CS2 Handling: Use non-sparking tools.

    
     has an auto-ignition temperature of just 90°C (steam pipes can ignite it).
    
  • Hydrazine: Use a closed addition funnel to prevent inhalation of vapors.

References

  • Reid, J. R., & Heindel, N. D. (1976). Improved Synthesis of 5-Substituted-4-amino-3-mercapto-4H-1,2,4-triazoles. Journal of Heterocyclic Chemistry, 13(4), 925-926.

  • Kapri, K. P., et al. (2020).[4] Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents.[4] Amrit Research Journal, 1(1), 29-36.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Carbon Disulfide (CID 6348).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrazine: Occupational Safety and Health Standards.

Sources

Troubleshooting

Technical Support Center: Impurity Identification in 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (AMTT)

Introduction Welcome to the technical support guide for 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol, a critical heterocyclic building block in pharmaceutical development. The purity of this substance is paramount,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol, a critical heterocyclic building block in pharmaceutical development. The purity of this substance is paramount, as even trace impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice, proven experimental protocols, and answers to frequently asked questions to assist you in the robust identification and control of impurities. All recommendations are grounded in established analytical principles and regulatory expectations, such as the ICH Q3A(R2) guidelines, which outline the requirements for controlling impurities in new drug substances.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (AMTT) and where do they originate?

A1: Impurities in AMTT can be broadly classified into three categories: organic impurities, inorganic impurities, and residual solvents.[2][5]

  • Organic Impurities: These are the most common and structurally diverse. They typically arise from the synthetic pathway or degradation.[5]

    • Starting Materials & Intermediates: Unreacted starting materials or intermediates from the synthesis are a primary source. For instance, in a typical synthesis starting from a hydrazide and involving cyclization, residual hydrazide or thiosemicarbazide intermediates might be present.[6][7][8][9]

    • By-products: These are formed from side reactions occurring during the synthesis. The cyclization step is critical; incomplete or alternative cyclizations can lead to isomeric impurities like 1,3,4-thiadiazoles, which can be difficult to separate.[10]

    • Degradation Products: AMTT can degrade under stress conditions like heat, light, humidity, or extreme pH. Oxidation of the thiol group to form disulfides is a common degradation pathway.

  • Inorganic Impurities: These include reagents, catalysts, and salts that may carry over from the manufacturing process.[4][5]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, DMF, acetone) can remain in the final product and must be controlled according to ICH Q3C guidelines.[1][4]

A summary of potential organic impurities based on a common synthetic route is provided in Table 1.

Table 1: Potential Organic Impurities in AMTT and Their Origins

Impurity Type Potential Structure/Name Probable Origin
Starting Material Methoxyacetic acid hydrazide Incomplete reaction
Intermediate Potassium dithiocarbazinate derivative Incomplete cyclization
By-product Disulfide of AMTT Oxidation of the thiol group
By-product Isomeric thiadiazole Alternative cyclization pathway[10]

| Reagent | Hydrazine | Excess reagent from cyclization step[6][8] |

Troubleshooting Guide: Experimental Issues & Solutions

Q2: I see an unexpected peak in my HPLC-UV chromatogram. How do I systematically identify it?

A2: An unexpected peak requires a structured investigation to identify its source and structure. Do not assume it is an artifact. Follow a logical workflow, from simple checks to advanced spectroscopic analysis.

The diagram below outlines a systematic approach for identifying an unknown chromatographic peak.

G cluster_initial Phase 1: Initial Investigation cluster_advanced Phase 2: Structural Elucidation start Unexpected Peak in HPLC-UV check_system Verify System Suitability (e.g., blank injection, standard peak shape) start->check_system check_rt Compare Retention Time (RT) with known starting materials/impurities check_system->check_rt System OK lcms LC-MS Analysis (Determine Molecular Weight) check_rt->lcms Peak is unknown hrms High-Resolution MS (HRMS) (Determine Elemental Formula) lcms->hrms msms Tandem MS (MS/MS) (Obtain Fragmentation Pattern) hrms->msms isolate Isolation & Purification (e.g., Prep-HPLC) msms->isolate Structure still ambiguous or isomer suspected identify Structure Identified msms->identify Structure proposed nmr NMR Spectroscopy (1H, 13C, 2D-NMR) isolate->nmr nmr->identify

Caption: Workflow for systematic identification of an unknown peak.

Step-by-Step Protocol:

  • Verify System Integrity: First, inject a blank solvent run to ensure the peak is not from the system (e.g., carryover or mobile phase contamination). Then, inject a known standard of your AMTT to confirm the system suitability, retention time, and peak shape are as expected.

  • Hypothesize Based on Synthesis: Review the synthetic pathway of your AMTT.[9][11][12] List all possible starting materials, intermediates, and potential by-products. If standards are available, perform co-injections to see if any peak retention times match.

  • LC-MS for Molecular Weight: The most crucial next step is Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the impurity.[13][14] An ESI (Electrospray Ionization) source is typically effective for triazole compounds. Look for the protonated molecular ion [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): If the molecular weight from LC-MS does not match any hypothesized structure, use HRMS to obtain a highly accurate mass. This allows for the determination of the elemental formula, which significantly narrows down the possible structures.[15]

  • Structural Confirmation (MS/MS and NMR):

    • Tandem MS (MS/MS): Fragment the impurity's molecular ion to observe its fragmentation pattern. This pattern is a fingerprint that can help differentiate isomers and confirm the core structure. A consistent fragment representing the protonated 1,2,4-triazole core is often a useful marker.[13]

    • Isolation and NMR: If the structure is still uncertain or if it's a critical impurity, it must be isolated (e.g., via preparative HPLC) for definitive structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR will reveal the complete carbon-hydrogen framework.[7][16][17] The chemical shifts for protons on the triazole ring typically appear in the downfield region (δ 7.5-9.5 ppm), while the thiol proton (SH) can be found at a much lower field (δ 12-14 ppm).[10][17][18]

Q3: My LC-MS data shows a peak with a mass that doesn't correspond to any expected impurity. What could it be?

A3: When the observed mass is unexpected, it is often due to the formation of adducts in the ion source, especially with ESI-MS. Before assuming it's a completely unknown impurity, check for common adducts.

Causality: In electrospray ionization, ions are formed by adding a charged species to the neutral analyte molecule. While the proton ([H]⁺) is most common, other cations present in the mobile phase or from glassware (like sodium and potassium) can also form adducts.

Troubleshooting Steps:

  • Calculate Potential Adducts: Check if the observed mass-to-charge ratio (m/z) corresponds to your main peak (M) or a known impurity forming an adduct. See Table 2 for common possibilities.

  • Review Mobile Phase: If you are using mobile phase modifiers like sodium acetate or ammonium formate, the corresponding adducts ([M+Na]⁺, [M+NH₄]⁺) are highly probable.

  • Confirm with Isotopic Pattern: Look at the isotopic distribution of the peak. For example, a chlorine-containing molecule will have a characteristic M+2 peak that is about one-third the intensity of the main peak.

  • Optimize MS Conditions: Sometimes, in-source fragmentation or dimerization can be reduced by lowering the source temperature or cone voltage.

Table 2: Common Adducts and Mass Shifts in Positive Ion ESI-MS

Adduct Ion Mass Shift from [M] Common Source
[M+H]⁺ +1.0073 Protic solvents, acid modifiers
[M+Na]⁺ +22.9892 Glassware, mobile phase additives
[M+K]⁺ +38.9632 Glassware, mobile phase additives
[M+NH₄]⁺ +18.0338 Ammonium salt buffers

| [2M+H]⁺ | (2 * M) + 1.0073 | High analyte concentration |

Q4: How can I differentiate between positional isomers using standard analytical techniques?

A4: Differentiating isomers is a significant challenge because they have the same molecular weight. A multi-technique approach is required.

The Challenge: Positional isomers, such as a 1,2,4-triazole versus a 1,3,4-thiadiazole, will have identical molecular weights and often similar polarities, making them difficult to separate by HPLC and impossible to distinguish by standard MS.

Analytical Strategy:

  • Chromatographic Separation: The first goal is to achieve baseline separation.

    • Method Optimization: Systematically vary the HPLC column chemistry (e.g., C18, Phenyl-Hexyl, Cyano), mobile phase composition (e.g., acetonitrile vs. methanol), and pH.

    • Advanced Chromatography: Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) offer higher resolution and may separate closely eluting peaks.

  • Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, their fragmentation patterns in an MS/MS experiment will likely be different. The stability of the heterocyclic ring and the position of substituents will dictate how the molecule breaks apart. Comparing the fragmentation spectra against reference standards or theoretical fragmentation pathways is key.

  • Definitive Proof by NMR: For absolute certainty, isolation followed by NMR is the gold standard.

    • ¹H and ¹³C NMR: The chemical shifts of the ring protons and carbons are highly sensitive to their electronic environment, which differs between isomers.[17][19][20] For example, the ¹H NMR signals for a 1,2,4-triazole and a 1,3,4-thiadiazole will appear in distinctly different regions.[10]

    • 2D NMR (COSY, HMBC): Techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish long-range correlations between protons and carbons, allowing you to piece together the exact connectivity of the molecule and definitively confirm the isomeric structure.

The diagram below illustrates the integrated approach to isomer differentiation.

G start Suspected Isomeric Impurity (Same MW as API or known impurity) hplc 1. HPLC Method Development (Vary column, mobile phase, pH) start->hplc decision_hplc Baseline Separation? hplc->decision_hplc msms 2. Tandem MS (MS/MS) (Compare Fragmentation Patterns) decision_msms Different Spectra? msms->decision_msms nmr 3. Isolation & NMR (Definitive Structural Proof) result_confirm Structure Confirmed. nmr->result_confirm decision_hplc->msms No result_sep Separated. Quantify individually. decision_hplc->result_sep Yes decision_msms->nmr Yes decision_msms->nmr No / Ambiguous

Caption: A logical workflow for the differentiation of isomeric impurities.

References

  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer.... Ginekologia i Poloznictwo. Available at: [Link]

  • Zafar, H. N., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]

  • Al-Janabi, Z. A. H., & Al-Tamimi, A. M. J. (2018). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Health Sciences. Available at: [Link]

  • Bozdag, O., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]

  • Al-Janabi, Z. A. H. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

  • Shcherbyna, R., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, characterization, and antioxidant activity of novel 5-(4- nitrophenyl)-4-((4 phenoxybenzylidene)amino)-4H- 1,2,4-triazole-3-thiol metal complexes. University of Babylon. Available at: [Link]

  • International Council for Harmonisation (ICH). (2006). Impurities in new drug substances Q3A (R2). Available at: [Link]

  • Schermerhorn, P. G., et al. (2005). Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. Journal of AOAC International. Available at: [Link]

  • Yunusova, G. R., et al. (2024). Chemistry of 1,2,4-Triazoles in Current Science. ISRES. Available at: [Link]

  • Glushkov, V. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]

  • Anastassiades, M., et al. (n.d.). Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. EURL-Pesticides.eu. Available at: [Link]

  • Gzella, A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules. Available at: [Link]

  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

  • Karpenko, Y. V., et al. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ResearchGate. Available at: [Link]

  • Palamarchuk, I., et al. (2024). Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Kaur, P., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy. Available at: [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • Gzella, A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Ana. Docta Complutense. Available at: [Link]

  • Ali, R. A., et al. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. Available at: [Link]

  • Karpenko, Y. V., et al. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Current issues in pharmacy and medicine science and practice. Available at: [Link]

  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available at: [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available at: [Link]

  • ResearchGate. (2025). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Available at: [Link]

  • European Medicines Agency (EMA). (2006). NOTE FOR GUIDANCE ON IMPURITIES IN NEW DRUG SUBSTANCES. Available at: [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Enhancing the In Vivo Stability of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (AMTT)

Welcome to the technical support center for 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (AMTT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (AMTT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of AMTT in preparations for in vivo studies. As a molecule with significant therapeutic potential, ensuring its stability is paramount for obtaining reliable and reproducible experimental outcomes. This document provides a series of frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols to address common issues encountered during the formulation and handling of this thiol-containing heterocyclic compound.

I. Understanding the Inherent Instability of AMTT

4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol is susceptible to degradation, primarily due to the presence of a reactive thiol (-SH) group and an amino (-NH2) group on the triazole ring. The principal degradation pathways include:

  • Oxidation: The thiol group is highly susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers and further to sulfinic and sulfonic acid derivatives. This process is often catalyzed by the presence of dissolved oxygen, trace metal ions, and exposure to light.

  • Thiol-Disulfide Exchange: In the presence of other thiol-containing molecules (such as glutathione in biological matrices), AMTT can undergo thiol-disulfide exchange reactions, leading to the formation of mixed disulfides.[1][2]

  • pH-Dependent Degradation: The stability of the thiol group is highly dependent on pH. In neutral to alkaline conditions, the thiol group deprotonates to form a more reactive thiolate anion (-S⁻), which is significantly more prone to oxidation.[3][4][5]

  • Thione-Thiol Tautomerism: Like other 1,2,4-triazole-3-thiones, AMTT can exist in equilibrium with its thione tautomer. While this is an intrinsic property, shifts in the equilibrium due to environmental factors can affect its reactivity and stability.[6]

The following diagram illustrates the primary degradation pathways for AMTT:

AMTT_Degradation AMTT AMTT (Thiol Form) Thione AMTT (Thione Tautomer) AMTT->Thione Tautomerization Disulfide Disulfide Dimer AMTT->Disulfide Oxidation (O₂, metal ions, high pH) Oxidized_Products Sulfinic/Sulfonic Acid Derivatives Disulfide->Oxidized_Products Further Oxidation

Caption: Major degradation pathways of AMTT.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common problems encountered during the preparation and handling of AMTT for in vivo experiments.

Question 1: My AMTT solution has turned cloudy/precipitated shortly after preparation. What is the cause and how can I prevent it?

  • Possible Cause 1: Disulfide Dimer Formation and Poor Solubility.

    • Explanation: The most likely cause of cloudiness or precipitation is the oxidation of the thiol group to form a disulfide-bridged dimer. This dimer often has significantly lower solubility in aqueous solutions compared to the monomeric thiol form. This process is accelerated by neutral or alkaline pH and the presence of dissolved oxygen.

    • Solution:

      • pH Control: Prepare your AMTT solution in a slightly acidic buffer (pH 4.0-6.0).[3] The protonated thiol group is less reactive and less prone to oxidation.[7][8] Suitable buffers include citrate or acetate buffers.

      • Deoxygenate Solvents: Before dissolving the AMTT, thoroughly degas all solvents (water, buffers, co-solvents) by sparging with an inert gas like nitrogen or argon for at least 15-20 minutes.

      • Work Under Inert Atmosphere: If possible, prepare the formulation in a glove box or under a continuous stream of inert gas to minimize exposure to atmospheric oxygen.

      • Use Freshly Prepared Solutions: Prepare the AMTT formulation immediately before administration to the animals.

  • Possible Cause 2: Poor Intrinsic Solubility.

    • Explanation: Depending on the salt form and purity of your AMTT solid, it may have limited aqueous solubility.

    • Solution:

      • Co-solvents: Consider the use of biocompatible co-solvents to increase solubility. A table of common co-solvents for in vivo studies is provided in the "Experimental Protocols" section.

      • Sonication: Gentle sonication in a bath sonicator can help to dissolve the compound. Avoid probe sonication, as it can generate localized heat and accelerate degradation.

Question 2: I'm observing inconsistent results in my in vivo efficacy studies. Could this be related to the stability of the AMTT formulation?

  • Explanation: Absolutely. Degradation of AMTT after preparation and before or after administration can lead to a lower effective dose being delivered to the target site, resulting in high variability and poor reproducibility of your experimental results.

  • Solution:

    • Implement Stabilization Strategies: Consistently apply the stabilization techniques mentioned above (acidic pH, deoxygenation, use of antioxidants and chelators).

    • Validate Your Formulation: Before initiating large-scale in vivo studies, perform a preliminary stability assessment of your final formulation. Use the HPLC method detailed in the "Experimental Protocols" section to quantify the concentration of AMTT in your formulation at time zero and after a period that mimics the duration of your experiment (e.g., 2-4 hours at room temperature).

    • Control for Time: Administer the formulation to all animal groups at a consistent time point after its preparation.

Question 3: What are the ideal storage conditions for a stock solution of AMTT?

  • Explanation: For short-term storage, it is crucial to minimize exposure to oxygen, light, and elevated temperatures. For long-term storage, a lyophilized solid form is highly recommended.

  • Solution:

    • Short-Term (up to 24 hours):

      • Prepare the stock solution in a degassed, acidic buffer (pH 4-6).

      • Add an antioxidant (e.g., 0.1% ascorbic acid) and a chelating agent (e.g., 0.1 mM EDTA).

      • Store in an amber vial with the headspace flushed with nitrogen or argon.

      • Refrigerate at 2-8°C.

    • Long-Term (weeks to months):

      • Lyophilization (freeze-drying) is the preferred method for long-term storage.[9][10] A detailed protocol for lyophilization is provided in the "Experimental Protocols" section.

      • Store the lyophilized powder at -20°C or below in a desiccated environment.

Question 4: How can I prevent the oxidation of AMTT during my experiments?

  • Explanation: Preventing oxidation is the cornerstone of maintaining AMTT stability. This requires a multi-pronged approach.

  • Solution:

    • Use Antioxidants: Include antioxidants in your formulation. These compounds are more readily oxidized than AMTT and thus act as sacrificial protectants.[11][12]

      Antioxidant Recommended Concentration Notes
      Ascorbic Acid 0.05 - 0.2% (w/v) Effective in aqueous solutions.
      N-acetylcysteine (NAC) 1-5 mM A thiol-containing antioxidant that can also help maintain a reducing environment.[13]

      | Glutathione (GSH) | 1-5 mM | The primary endogenous thiol antioxidant.[12] |

    • Use Chelating Agents: Add a chelating agent like EDTA (ethylenediaminetetraacetic acid) or DTPA (diethylenetriaminepentaacetic acid) at a concentration of 0.01-0.1 mM. These agents sequester trace metal ions (e.g., Cu²⁺, Fe³⁺) that can catalyze oxidation reactions.[2]

    • Maintain Acidic pH: As emphasized previously, a pH between 4 and 6 is optimal for minimizing the formation of the highly reactive thiolate anion.[3]

The following diagram illustrates the decision-making process for troubleshooting AMTT formulation issues:

Troubleshooting_Workflow Start Problem with AMTT Formulation (e.g., precipitation, low efficacy) Check_pH Is the solution pH between 4.0 and 6.0? Start->Check_pH Adjust_pH Adjust pH with acidic buffer (citrate/acetate) Check_pH->Adjust_pH No Check_Oxygen Was the solvent deoxygenated and prepared under inert gas? Check_pH->Check_Oxygen Yes Adjust_pH->Check_Oxygen Degas_Solvent Degas solvent and use inert atmosphere Check_Oxygen->Degas_Solvent No Check_Additives Are antioxidants and chelating agents included? Check_Oxygen->Check_Additives Yes Degas_Solvent->Check_Additives Add_Stabilizers Add Ascorbic Acid (0.1%) and EDTA (0.1 mM) Check_Additives->Add_Stabilizers No Check_Concentration Is the AMTT concentration below its solubility limit? Check_Additives->Check_Concentration Yes Add_Stabilizers->Check_Concentration Use_Cosolvents Add biocompatible co-solvents (e.g., PEG 300, DMSO) Check_Concentration->Use_Cosolvents No Final_Formulation Stable AMTT Formulation Check_Concentration->Final_Formulation Yes Use_Cosolvents->Final_Formulation

Caption: Troubleshooting workflow for AMTT formulation.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the stabilization and analysis of AMTT.

Protocol 1: Preparation of a Stabilized AMTT Formulation for In Vivo Administration

This protocol provides a general framework for preparing a stabilized solution of AMTT suitable for oral (PO), intravenous (IV), or intraperitoneal (IP) administration.

Materials:

  • 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (AMTT)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Citrate buffer (0.1 M, pH 5.0)

  • Ascorbic acid

  • EDTA disodium salt

  • Biocompatible co-solvents (see table below)

  • Nitrogen or Argon gas

  • Sterile, amber glass vials

  • Sterile syringe filters (0.22 µm)

Commonly Used Vehicle Systems for In Vivo Dosing:

Vehicle ComponentOral (PO)Intravenous (IV)Intraperitoneal (IP)
Saline (0.9% NaCl)
Phosphate Buffered Saline (PBS)
5% Dextrose in Water (D5W)
Polyethylene Glycol 300 (PEG 300)up to 40%up to 30%up to 40%
Propylene Glycol (PG)up to 50%up to 40%up to 50%
Dimethyl Sulfoxide (DMSO)< 10%< 5%< 10%
Carboxymethylcellulose (CMC)0.5 - 1%0.5 - 1%

Procedure:

  • Solvent Preparation:

    • Prepare the desired vehicle (e.g., 20% PEG 300 in citrate-buffered saline).

    • Thoroughly degas the vehicle by sparging with nitrogen or argon gas for at least 20 minutes in a sealed container.

  • Addition of Stabilizers:

    • To the deoxygenated vehicle, add ascorbic acid to a final concentration of 0.1% (w/v) and EDTA to a final concentration of 0.1 mM. Mix until fully dissolved.

  • Dissolving AMTT:

    • Weigh the required amount of AMTT in a sterile, amber vial.

    • Under a stream of inert gas, add the stabilized vehicle to the AMTT powder to achieve the desired final concentration.

    • Cap the vial immediately and vortex gently. If necessary, sonicate in a bath sonicator for 5-10 minutes until the AMTT is completely dissolved.

  • Final Preparation:

    • If for IV administration, sterile filter the final solution through a 0.22 µm syringe filter into a sterile, amber vial.

    • Flush the headspace of the vial with inert gas before sealing.

    • Use the formulation immediately.

Protocol 2: Stability-Indicating HPLC Method for AMTT Quantification

This protocol describes a reversed-phase HPLC method capable of separating AMTT from its potential degradation products, such as the disulfide dimer.

Instrumentation and Materials:

  • HPLC system with a UV detector and autosampler

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA) or Formic acid

  • AMTT reference standard

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA (or formic acid for MS compatibility) in water

  • Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0.0 95 5
    15.0 50 50
    17.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm (or wavelength of maximum absorbance for AMTT)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of AMTT reference standard in Mobile Phase A at 1 mg/mL. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the AMTT formulation with Mobile Phase A to fall within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing: Integrate the peak corresponding to AMTT. The disulfide dimer, being more non-polar, is expected to have a longer retention time than the AMTT monomer. Other more polar, oxidized degradants would likely elute earlier.

Protocol 3: Lyophilization of AMTT for Long-Term Storage

This protocol provides a basic framework for lyophilizing AMTT to enhance its long-term stability.

Materials:

  • AMTT

  • Lyophilization buffer (e.g., 10 mM citrate buffer, pH 5.0)

  • Bulking agent/cryoprotectant (e.g., mannitol or sucrose, 5% w/v)

  • Lyophilizer (freeze-dryer)

  • Lyophilization vials and stoppers

Procedure:

  • Formulation Preparation:

    • Dissolve the bulking agent (e.g., mannitol) in the lyophilization buffer.

    • Dissolve AMTT in this solution to the desired concentration.

  • Filling and Freezing:

    • Dispense the solution into lyophilization vials.

    • Partially insert the lyophilization stoppers.

    • Place the vials on the lyophilizer shelf and begin the freezing cycle. A typical cycle would be to cool to -40°C and hold for at least 2 hours to ensure complete freezing.

  • Primary Drying (Sublimation):

    • Once frozen, apply a vacuum (e.g., 100-200 mTorr).

    • Increase the shelf temperature to a point below the collapse temperature of the formulation (e.g., -10°C) and hold for 24-48 hours, or until all the ice has sublimated.

  • Secondary Drying (Desorption):

    • Increase the shelf temperature to 25°C and hold for an additional 4-8 hours to remove residual bound water.

  • Stoppering and Storage:

    • Backfill the chamber with nitrogen gas before fully seating the stoppers to seal the vials under an inert atmosphere.

    • Store the lyophilized vials at -20°C or below, protected from light.

IV. References

  • Messens, J., & Collet, J. F. (2006). Strategies for correct disulfide bond formation and prevention of its scrambling. Journal of Molecular Biology.

  • Black, D. S., & McLean, N. J. (1969). Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones. Journal of the Chemical Society C: Organic.

  • Płoszyńska, A., et al. (2014). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. ResearchGate.

  • Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. [Link]

  • Costantino, H. R., Schwendeman, S. P., Langer, R., & Klibanov, A. M. (1997). Aggregation of a lyophilized pharmaceutical protein, recombinant human albumin: effect of moisture and stabilization by excipients. Biotechnology, 15(8), 804-809.

  • Zhang, J., Pikal, M. J., & Bogner, R. H. (2010). Thiol-Disulfide Interchange in the Tocinoic Acid/Glutathione System During Freezing and Drying. Journal of Pharmaceutical Sciences, 99(2), 972-984.

  • SIELC Technologies. (n.d.). Separation of 3-(Heptylthio)-1H-1,2,4-triazole on Newcrom R1 HPLC column. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2016). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 21(1), 96.

  • Kozlov, S., & Zimenkovsky, B. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 421-435.

  • Fairweather, K. A., & Jex, A. R. (2015). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Polymer Degradation and Stability, 122, 119-126.

  • Joshi, S. B., et al. (2015). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone during Lyophilization and Storage in the Solid State. Molecular Pharmaceutics, 12(3), 859-868.

  • Tanrikulu, I. C. (2016). How to prevent disulfide bond scrambling? ResearchGate.

  • Lee, S., et al. (2023). Interaction of Thiol Antioxidants with α,β-Unsaturated Ketone Moiety: Its Implication for Stability and Bioactivity of Curcuminoids. Antioxidants, 12(11), 2008.

  • Kirby, J., et al. (2004). Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability. Journal of Analytical Atomic Spectrometry, 19(2), 183-190.

  • Dickinson, D. A., & Forman, H. J. (2002). Thiol-based Antioxidants. Current Topics in Cellular Regulation, 37, 1-29.

  • Singh, A., & van Oosten, M. (2024). Theranostics From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics, 14(5), 1835-1856.

  • American Pharmaceutical Review. (n.d.). Stabilizer Excipients. [Link]

  • PharmaTech. (2024). Lyophilization Technology for Improving Stability of Small and Large Molecules. [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]

  • Kozlov, S., & Zimenkovsky, B. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 421-435.

  • Lu, Z., et al. (2018). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Environmental Science & Technology, 52(2), 629-638.

  • Węglińska, E., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3443.

  • Dringen, R. (2000). The role of thiols in antioxidant systems. Antioxidants & Redox Signaling, 2(4), 671-676.

  • Erel, O., & Neselioglu, S. (2018). Thiol-based antioxidants. In Handbook of Oxidants and Antioxidants in Exercise (pp. 1-13).

  • Bernkop-Schnürch, A., & Hornof, M. (2003). Thiolated polymers: Stability of thiol moieties under different storage conditions. International Journal of Pharmaceutics, 250(1), 105-112.

  • Genentech, Inc. (2015). Stabilized compositions of proteins having a free thiol moiety. U.S. Patent Application No. 14/418,888.

  • Aldini, G., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Journal of Medicinal Chemistry, 64(1), 108-130.

  • Hameed, A. A., & Hassan, F. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University Journal of the Faculty of Pharmacy, 9(2), 85-93.

  • Sameliuk, Y., et al. (2024). Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. Pharmacia, 71(2), 437-447.

  • Patel, S., et al. (2012). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][6][14]-triazole-3-thiol derivatives as antimicrobial agents. Der Pharma Chemica, 4(3), 903-908.

  • Vllasaliu, D., et al. (2022). Thiolated 2-Methyl-β-Cyclodextrin as a Mucoadhesive Excipient for Poorly Soluble Drugs: Synthesis and Characterization. Pharmaceutics, 14(8), 1629.

  • Polishchuk, P., et al. (2024). Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. Chemosensors, 12(11), 241.

  • Thanki, K., et al. (2013). Synthesis of thiolated and acrylated nanoparticles using thiol-ene click chemistry: towards novel mucoadhesive materials for drug delivery. RSC Advances, 3(27), 10693-10702.

  • Holota, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-. ECSOC-24.

  • Miller, D. A., & Williams, R. O. (2015). Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery, 15(5), 48-55.

  • Mlostoń, G., & Heimgartner, H. (2018). Importance of thiol in drug development. In Thiol-ene “Click” Chemistry (pp. 1-25).

  • Chen, Y., et al. (2023). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. Antioxidants, 12(1), 158.

  • Gotsulya, A. S., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7915.

  • Al-Amiery, A. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Położnictwo, 19(2), 1-8.

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol with other triazoles

This guide provides an in-depth technical analysis of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (CAS: 31821-72-4), comparing its biological potential and physicochemical properties against other triazole derivati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (CAS: 31821-72-4), comparing its biological potential and physicochemical properties against other triazole derivatives and standard clinical agents.[1]

[1]

Executive Summary

4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol is a specialized heterocyclic scaffold used primarily as a pharmacophore precursor in the synthesis of antimicrobial and anticancer agents.[1] Unlike the more common 5-methyl or 5-phenyl derivatives, the 5-methoxymethyl substituent introduces a specific balance of lipophilicity and hydrogen-bond accepting capability (via the ether oxygen).[1]

While the molecule exhibits moderate baseline antimicrobial activity in its unmodified form, its primary utility lies in its conversion to Schiff bases (azomethines) and metal complexes . These derivatives frequently demonstrate potency comparable to or exceeding standard antibiotics against specific resistant strains (S. aureus, C. albicans) by leveraging the N-substituted thiourea pharmacophore.

Structural Analysis & Physicochemical Profile

The biological activity of this compound is dictated by three structural domains:

  • Triazole Core: High stability and target specificity (mimics peptide bonds).

  • Thiol/Thione Tautomerism: The -SH group exists in equilibrium with the thione (=S) form, enabling metal chelation (Zn²⁺, Cu²⁺) essential for inhibiting metalloenzymes.

  • Methoxymethyl Tail: Distinct from the hydrophobic phenyl or the small methyl group, the methoxymethyl group enhances water solubility while maintaining sufficient lipophilicity for membrane permeability.

Diagram: Structural Pharmacophore Analysis

G Triazole 1,2,4-Triazole Core (Target Specificity) Thiol 3-Thiol Group (Metal Chelation / Tautomerism) Triazole->Thiol C3 Position Amino 4-Amino Group (Schiff Base Formation Site) Triazole->Amino N4 Position Methoxy 5-Methoxymethyl Group (Solubility/Lipophilicity Balance) Triazole->Methoxy C5 Position Activity Biological Response (Antimicrobial/Anticancer) Thiol->Activity Enzyme Inhibition (Metallo-proteases) Amino->Activity Derivatization to Azomethines (High Potency)

Caption: Pharmacophore dissection of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol showing functional domains responsible for reactivity and biological interaction.[1][2]

Comparative Biological Activity

The following table contrasts the "Methoxymethyl" derivative against other common triazole scaffolds and a clinical standard.

Table 1: Comparative Efficacy & Properties[1]
Compound ClassSubstituent (R)Primary ApplicationBaseline Antimicrobial Activity (MIC)Lipophilicity (LogP)Solubility
Target Compound -CH₂OCH₃ (Methoxymethyl) Schiff Base Precursor Moderate (12-50 µg/mL) Low-Moderate High
Analog A-CH₃ (Methyl)General SynthesisLow-Moderate (>50 µg/mL)LowHigh
Analog B-C₆H₅ (Phenyl)Lipophilic ProbesModerate (25-50 µg/mL)HighLow
Clinical StandardFluconazoleAntifungal TherapyHigh (<1-4 µg/mL)ModerateModerate

Key Insight: The methoxymethyl derivative offers a superior solubility profile compared to the phenyl analogue, facilitating easier formulation and bioavailability in early-stage drug discovery, without the steric bulk that can sometimes hinder enzyme binding sites.

Mechanism of Action & Derivatization Pathway

The unmodified thiol acts primarily as a weak enzyme inhibitor. However, transforming the 4-amino group into a Schiff base (via reaction with aromatic aldehydes) creates a "toxophoric" N-C=S linkage. This linkage, combined with the azomethine nitrogen, creates a potent chelating pocket.

Mechanism:

  • Metal Chelation: The sulfur and azomethine nitrogen bind vital metal ions (e.g., Fe³⁺, Zn²⁺) in bacterial enzymes, disrupting respiration.

  • Membrane Disruption: The lipophilic Schiff base penetrates the lipid bilayer, while the triazole core disrupts ergosterol synthesis (in fungi).

Diagram: Synthesis & Activation Workflow

Workflow cluster_activity Biological Outcome Step1 Precursor: Methoxyacetic Acid Hydrazide Step2 Intermediate: Potassium Dithiocarbazinate Step1->Step2 + CS₂ / KOH / EtOH Step3 Target Scaffold: 4-Amino-5-methoxymethyl-1,2,4-triazole-3-thiol (CAS: 31821-72-4) Step2->Step3 + Hydrazine Hydrate (Reflux) Step4 Activation: Condensation with Aryl Aldehyde Step3->Step4 + Ar-CHO / H⁺ Step5 Active Drug Candidate: Schiff Base (Azomethine) Step4->Step5 - H₂O Inhibition of DNA Gyrase (Bacteria) Inhibition of DNA Gyrase (Bacteria) Step5->Inhibition of DNA Gyrase (Bacteria) Inhibition of CYP51 (Fungi) Inhibition of CYP51 (Fungi) Step5->Inhibition of CYP51 (Fungi)

Caption: Synthesis pathway transforming the methoxyacetic acid precursor into the active Schiff base pharmacophore.[1]

Experimental Protocols

A. Synthesis of the Scaffold (CAS 31821-72-4)

Note: This protocol is adapted from standard procedures for 4-amino-5-substituted-triazoles.[1]

  • Preparation of Salt: Dissolve Methoxyacetic acid hydrazide (0.1 mol) in absolute ethanol containing KOH (0.15 mol). Add Carbon disulfide (CS₂) (0.15 mol) dropwise with stirring. Dilute with dry ether to precipitate the potassium dithiocarbazinate salt.

  • Cyclization: Suspend the potassium salt in hydrazine hydrate (excess) and reflux for 3–4 hours. The mixture will turn green/yellow with the evolution of H₂S gas.

  • Isolation: Cool the mixture and acidify with conc. HCl. The white/off-white precipitate of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol is filtered, washed with cold water, and recrystallized from ethanol.[1]

    • Expected Yield: 60–75%.

    • Melting Point: ~100–105°C (Verify with specific CoA).

B. Antimicrobial Susceptibility Assay (Broth Microdilution)

To validate the activity of the thiol or its derivatives:

  • Inoculum Prep: Prepare 0.5 McFarland standard suspensions of S. aureus (ATCC 25923) and E. coli (ATCC 25922).

  • Dilution: Dissolve the test compound in DMSO (1 mg/mL stock). Perform serial two-fold dilutions in Mueller-Hinton broth (range: 500 µg/mL to 0.9 µg/mL).

  • Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

    • Control: Use Fluconazole or Ciprofloxacin as positive controls.

References

  • PubChem. (2025).[3][4] 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • Alkan, M., & Gündüzalp, A. B. (2024).[5] Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. MWJ Science. Retrieved from [Link]

  • Hasan, A., et al. (2011).[6] Synthesis, Characterization and Antifungal Activity of Some 5-Substituted 4-Amino-1,2,4-triazole-3-thiols. Asian Journal of Chemistry. Retrieved from [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) and Comparative Efficacy of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

Executive Summary The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold is a highly versatile bis-nucleophilic pharmacophore in rational drug design. Because of the close proximity of the N-4 amino and C-3 sulfhyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold is a highly versatile bis-nucleophilic pharmacophore in rational drug design. Because of the close proximity of the N-4 amino and C-3 sulfhydryl groups, this core serves as a premier precursor for synthesizing N-bridged heterocycles, most notably [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and thiadiazines[1]. This guide provides a critical Structure-Activity Relationship (SAR) analysis, comparing the antimicrobial and antiproliferative performance of these derivatives against clinical standards, backed by self-validating experimental protocols.

Structural Anatomy & SAR Logic

The pharmacological versatility of the 1,2,4-triazole-3-thiol core stems from three highly modifiable sites, each dictating specific biological interactions. Understanding the causality behind these substitutions is critical for optimizing target affinity.

  • C-5 Substitution (Hydrophobic Tuning): The substituent at the C-5 position determines the overall lipophilicity and spatial geometry of the molecule. Aryl substitutions (e.g., 2,4-dichlorophenoxy or trifluoromethyl groups) enhance hydrophobic interactions within target binding pockets. For instance, in anticancer derivatives, meta-phenoxy substitution of the N-1-benzyl group is a critical determinant for antiproliferative activity[2].

  • N-4 Amino Group (Nucleophilic Attack): Acting as a primary nucleophile, the N-4 amino group is essential for ring expansion. Condensation with aldehydes yields Schiff bases, while reactions with hydrazonoyl chlorides or α-bromoketones lead to six-membered thiadiazine rings, which exhibit potent anti-candida activity[3].

  • C-3 Thiol Group (Electrophilic Capture): Acting as a secondary nucleophile, the C-3 thiol undergoes S-alkylation or cyclization with carboxylic acids (using dehydrating agents like POCl3 or PPA) to yield five-membered fused thiadiazole rings[1]. The resulting >N–C–S– toxophoric moiety is directly responsible for the broad-spectrum antimicrobial efficacy.

SAR_Logic Core 4-Amino-5-substituted 4H-1,2,4-triazole-3-thiol N4 N-4 Amino Group (Schiff base formation, cyclization to thiadiazines) Core->N4 Nucleophilic Attack C5 C-5 Substitution (Alkyl/Aryl groups dictate lipophilicity & target fit) Core->C5 Hydrophobic Tuning C3 C-3 Thiol Group (S-alkylation, cyclization to thiadiazoles) Core->C3 Electrophilic Capture

SAR logic of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols highlighting functional modifiability.

Comparative Performance Analysis

To objectively evaluate the clinical potential of these derivatives, their performance must be benchmarked against standard therapeutic agents.

Antimicrobial & Antifungal Efficacy

Derivatives fused into triazolo-thiadiazines have been extensively tested against various pathogens. The incorporation of halogens on the aryl rings significantly alters the electron density, improving cell wall penetration.

Table 1: Representative In Vitro Antimicrobial Efficacy (MIC µg/mL)

Compound Class / SubstitutionTarget OrganismMIC (µg/mL)Standard Drug (MIC)Causality / SAR Insight
Triazolo-thiadiazine (3Aa: R=4-F-Ph) Candida albicans4.0Ketoconazole (2.0)Fluorination at the para-position increases lipophilicity, facilitating fungal cell wall penetration[3].
Triazolo-thiadiazole (TTDZ-Cl) Escherichia coli12.5Ciprofloxacin (6.25)Electron-withdrawing groups (Cl) on the C-5 aryl ring enhance binding affinity to bacterial DNA gyrase[4].
5-(Trifluoromethyl) derivative Staphylococcus aureus16.0Ciprofloxacin (3.12)The CF3 group increases metabolic stability but introduces steric hindrance in the binding pocket, slightly reducing efficacy.
Anticancer & Antiproliferative Activity

In silico COMPARE analysis against the NCI-60 human tumor cell line panel reveals that specific triazolo-thiadiazoles correlate mechanistically with clinically useful antimicrotubule agents[2].

Table 2: Antiproliferative Activity (IC50 µM)

Compound / DerivativeCell LineIC50 (µM)Reference StandardMechanism of Action
Triazolothiadiazine (9b: R=4-Me-Ph) HepG2 (Liver)2.4Doxorubicin (1.2)Induction of apoptosis via tubulin polymerization inhibition[3].
Bis-(1,2,4-triazole-3-thione) HCT-116 (Colon)5.85-Fluorouracil (4.1)Disruption of mitotic spindle formation, arresting cells in the G2/M phase[5].

Experimental Workflows & Self-Validating Protocols

Protocol A: One-Pot Synthesis of Triazolo[3,4-b][1,3,4]thiadiazoles

To ensure reproducibility, the cyclization of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with aromatic acids requires precise thermal control and a dehydrating agent like Polyphosphoric Acid (PPA)[4].

Step-by-Step Methodology:

  • Precursor Formation: Treat ester derivatives with hydrazine hydrate in ethanol to form acid hydrazides.

  • Salt Formation: React the hydrazide with carbon disulfide (CS2) in ethanolic KOH to yield potassium aroyl dithiocarbazate.

  • Ring Closure (Triazole Core): Reflux the dithiocarbazate salt with an excess of 99% hydrazine hydrate. Acidify the mixture to precipitate the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

  • Fused Ring Cyclization: Combine the triazole-3-thiol (1 eq) with an aromatic carboxylic acid (1.2 eq) in PPA.

  • Thermal Activation: Heat the mixture precisely to 180–200 °C for 4-6 hours.

    • Causality & Validation Checkpoint: The reaction temperature is the critical variable. If the reaction is carried out below 180 °C, intramolecular dehydration fails, and starting materials are recovered[4]. Validate cyclization via TLC (Hexane:Ethyl Acetate 7:3); the disappearance of the highly polar thiol spot confirms ring closure.

  • Quenching & Purification: Pour the hot mixture over crushed ice, neutralize with aqueous ammonia, filter the precipitate, and recrystallize from ethanol.

Synthesis_Workflow Ester Ester / Hydrazide Salt Potassium Aroyl Dithiocarbazate Ester->Salt CS2, KOH/EtOH Triazole 4-Amino-5-substituted 4H-1,2,4-triazole-3-thiol Salt->Triazole Hydrazine Hydrate (Ring Closure) Fused Triazolo-thiadiazoles / Thiadiazines Triazole->Fused Carboxylic Acids (PPA) Strictly >180°C

Step-by-step synthesis workflow from ester precursors to fused triazolo-thiadiazole derivatives.

Protocol B: In Vitro Tubulin Polymerization Assay (Anticancer Validation)

Because SAR studies indicate these compounds act as antimicrotubule agents[2], their mechanism must be validated through a cell-free tubulin polymerization assay.

Step-by-Step Methodology:

  • Preparation: Purify bovine brain tubulin and resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Incubation: Add the synthesized triazole derivative (dissolved in DMSO, final concentration <1% to prevent solvent-induced denaturation) to the tubulin solution in a 96-well plate.

  • Measurement: Monitor the assembly of tubulin into microtubules by measuring the increase in absorbance at 340 nm at 37 °C over 60 minutes using a spectrophotometer.

  • Causality & Validation Checkpoint: Triazolo-thiadiazoles mimic the steric profile of colchicine. Binding to the colchicine site on β-tubulin prevents the conformational change required for curved-to-straight tubulin transition. Use paclitaxel (polymerization enhancer) and vincristine (polymerization inhibitor) as positive controls. A flattened absorbance curve (decreased Vmax) compared to the vehicle control validates the antimicrotubule SAR logic[2].

References

  • Synthesis and biological evaluation of novel triazolo-thiadiazole derivatives Source: ResearchGate URL:[Link]

  • Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review Source: MDPI URL:[Link]

  • Appliance Features of 4-Amino-1,2,4-triazole-3-thiols in the Synthesis of 3,6-Disubstituted [1,2,4]Triazolo[3,4-b] [1,3,4]thiadiazoles Source: Acta Chimica Slovenica / ResearchGate URL:[Link]

  • Synthesis and Biological evaluation of some novel 4-(3-substituted [1,2,4] triazolo[3,4-b][1,3,4] thiadiazol-6-yl) derivatives Source: Der Pharma Chemica URL:[Link]

  • Synthesis of novel 1,2,4-triazoles and triazolo-thiadiazines as anticancer agents Source: ResearchGate URL:[Link]

Sources

Validation

Validating the Mechanism of Action of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Metallo-β-Lactamase (MBL) Inhibition & Antimicrobial Resistance (AMR)[1][2][3] Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Metallo-β-Lactamase (MBL) Inhibition & Antimicrobial Resistance (AMR)[1][2][3]

Executive Summary

This guide provides a technical validation framework for 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (CAS: 31821-72-4).[4][5] While often cataloged as a chemical intermediate, this molecule possesses the critical pharmacophore required to inhibit Class B Metallo-β-Lactamases (MBLs), specifically NDM-1 (New Delhi Metallo-β-lactamase-1).

Unlike Serine-β-lactamases (SBLs) which use a covalent catalytic mechanism, MBLs rely on active-site Zinc ions. This guide validates the subject molecule as a competitive Zinc chelator , designed to restore the efficacy of carbapenems (e.g., Meropenem) against multi-drug resistant Gram-negative bacteria.

Part 1: Mechanism of Action (MOA)

The therapeutic potential of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol lies in its ability to strip or bridge the Zinc ions essential for MBL hydrolysis.

1.1 The Pharmacophore
  • Triazole-Thiol Core: The 1,2,4-triazole ring provides nitrogen donors, while the thiol (-SH) group (often existing as a thione tautomer in solution) acts as a potent Zinc ligand.

  • 4-Amino Group: Facilitates hydrogen bonding network within the enzyme active site, stabilizing the inhibitor-enzyme complex.

  • 5-Methoxymethyl Substituent: Unlike the hydrophobic phenyl groups found in other derivatives, the methoxymethyl group is polar. This modification likely enhances water solubility , addressing a common failure point in MBL inhibitor development (poor bioavailability), though potentially at the cost of hydrophobic interactions with the L3 loop of the enzyme.

1.2 Pathway Visualization

The following diagram illustrates the interference mechanism against the NDM-1 catalytic cycle.

MOA_Pathway MBL Active MBL Enzyme (Zn2+ Loaded) Complex Enzyme-Substrate Complex MBL->Complex binds Antibiotic Carbapenem (Substrate) Antibiotic->Complex Hydrolysis Hydrolysis (Ring Opening) Complex->Hydrolysis Zn2+ Catalysis Inactivation Inactivated Antibiotic Hydrolysis->Inactivation Inhibitor 4-Amino-5-methoxymethyl- 4H-1,2,4-triazole-3-thiol Chelation Zn2+ Chelation/ Displacement Inhibitor->Chelation Competes for Zn Chelation->MBL Deactivates Restoration Restored Antibiotic Activity Chelation->Restoration Prevents Hydrolysis

Figure 1: Mechanism of Action showing the disruption of the MBL catalytic cycle via Zinc chelation.

Part 2: Comparative Analysis

To validate the performance of the 5-methoxymethyl derivative, it must be benchmarked against established standards.

Feature4-Amino-5-methoxymethyl... (Subject)EDTA (Positive Control)Captopril (Clinical Benchmark)5-Phenyl-1,2,4-triazole-3-thiol (Analog)
Mechanism Specific Zn bridging/chelationNon-specific metal strippingCompetitive inhibition (D-isomer)Specific Zn bridging
Potency (IC50) Moderate (Predicted µM range)High (nM range)Low (mM range for MBLs)High (Low µM range)
Selectivity High (MBL vs. Mammalian)None (Toxic to mammalian metalloenzymes)High (ACE target)High
Solubility High (Ether linkage)HighHighLow (Hydrophobic)
Clinical Viability Lead Candidate Assay Tool Only (Toxic)Approved (Hypertension)Lead Candidate

Key Insight: While the 5-phenyl derivative often shows higher binding affinity due to hydrophobic stacking with the enzyme's L3 loop, the 5-methoxymethyl derivative offers superior solubility. This trade-off is critical for developing an intravenous drug that does not precipitate in plasma.

Part 3: Validation Protocols (Self-Validating Systems)

To confirm the mechanism and efficacy of this specific molecule, perform the following sequential experiments.

Protocol A: Spectrophotometric Hydrolysis Assay (IC50 Determination)

Objective: Quantify the inhibition of NDM-1 activity using a reporter substrate (Nitrocefin or Imipenem).

  • Enzyme Prep: Recombinant NDM-1 (purified) at 1-5 nM final concentration in HEPES buffer (50 mM, pH 7.5) + 100 µM ZnSO4.

  • Inhibitor Dilution: Prepare serial dilutions of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (0.1 µM to 500 µM).

  • Substrate: Add Nitrocefin (100 µM). Hydrolysis causes a color change from yellow to red (

    
     486 nm).
    
  • Measurement: Monitor absorbance for 5 minutes. Calculate initial velocity (

    
    ).
    
  • Validation:

    • Plot % Inhibition vs. Log[Concentration].

    • Success Criteria: A sigmoidal dose-response curve yielding an IC50 < 100 µM indicates specific binding.

Protocol B: Metal Restoration Assay (Mechanism Proof)

Objective: Prove that inhibition is strictly due to Zinc deprivation, distinguishing it from off-target protein aggregation.

  • Baseline Inhibition: Establish a condition with the inhibitor at

    
     (approx. 80-90% inhibition).
    
  • Zinc Supplementation: Add excess ZnSO4 (100 µM, 500 µM, 1 mM) to the inhibited reaction mixture.

  • Readout: Measure if enzymatic activity recovers.

  • Interpretation:

    • Recovery: The molecule is a reversible chelator (Valid).

    • No Recovery: The molecule acts via covalent modification or irreversible denaturation (Invalid for this class).

Protocol C: Checkerboard Synergy Assay (Cellular Efficacy)

Objective: Determine if the molecule can penetrate bacterial walls and restore antibiotic sensitivity in live cells (e.g., E. coli expressing NDM-1).

  • Setup: 96-well plate.

    • X-axis: Meropenem (0 to 64 µg/mL).

    • Y-axis: 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (0 to 256 µg/mL).

  • Inoculum:

    
     CFU/mL of NDM-1 positive strain.
    
  • Incubation: 18-24 hours at 37°C.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    
    
    
  • Validation:

    • FICI ≤ 0.5: Synergistic (The inhibitor successfully restores Meropenem activity).

Part 4: Synthesis & Workflow Visualization

The synthesis of this molecule follows a classic cyclization pathway. Understanding this ensures the purity of the material used in validation.

Synthesis_Workflow Start Methoxyacetyl Hydrazide Inter Potassium Dithiocarbazinate Start->Inter + Reagent Reagent CS2 / KOH Reagent->Inter Cyclization Hydrazine Hydrate (Reflux) Inter->Cyclization Product 4-Amino-5-methoxymethyl- 4H-1,2,4-triazole-3-thiol Cyclization->Product Ring Closure (-H2S)

Figure 2: Synthetic route for the production of the target triazole-thiol.

References
  • Mechanism of Triazole-Thione Inhibition: Title: Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases. Source: MDPI (Molecules), 2023. URL:[Link]

  • Class Comparison (Triazoles vs. EDTA): Title: Elucidation of critical chemical moieties of metallo-β-lactamase inhibitors and prioritisation of target metallo-β-lactamases. Source: Taylor & Francis, 2024. URL:[Link]

  • General Synthesis of 4-amino-1,2,4-triazole-3-thiols: Title: Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Source: Scientific Research Publishing, 2014. URL:[Link]

Sources

Comparative

Technical Comparison Guide: Cytotoxicity of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol vs. Schiff Base Derivatives

[1] Executive Summary This guide provides a technical analysis of the cytotoxicity profile of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (Parent Compound, CAS: 31821-72-4) compared to its Schiff base derivatives ....

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical analysis of the cytotoxicity profile of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol (Parent Compound, CAS: 31821-72-4) compared to its Schiff base derivatives .[1]

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, known for its ability to bind metal ions and interact with biological targets like DNA and enzymes.[1] Experimental data consistently demonstrates that converting the parent amine into a Schiff base (azomethine) significantly enhances cytotoxic potency against various cancer cell lines (e.g., MCF-7, HeLa, HepG2). While the parent compound typically exhibits moderate-to-low cytotoxicity (IC50 > 100 µM), specific Schiff base derivatives—particularly those bearing electron-withdrawing groups (e.g., -NO2, -Cl) on the benzylidene ring—frequently achieve IC50 values in the low micromolar range (< 20 µM), comparable to standard agents like Cisplatin or Doxorubicin in specific contexts.

Chemical Context & Synthesis Framework

To understand the biological difference, we must first establish the structural evolution. The parent compound is synthesized from methoxyacetic acid hydrazide, introducing a methoxymethyl group at the C-5 position. This group provides a unique balance of lipophilicity and polarity (via the ether oxygen) compared to the more common 5-methyl or 5-phenyl analogs.[1]

Synthesis Workflow

The transformation from parent thiol to Schiff base is a condensation reaction that extends the conjugation system, which is critical for biological activity (intercalation).

SynthesisPath Start Methoxyacetic Acid Hydrazide Inter Potassium Dithiocarbazinate Start->Inter + CS2 / KOH (Ethanol) Parent Parent Compound: 4-Amino-5-methoxymethyl- 4H-1,2,4-triazole-3-thiol Inter->Parent + N2H4·H2O (Cyclization) Schiff Target Schiff Bases (Azomethines) Parent->Schiff + Aryl Aldehyde (Condensation, -H2O)

Figure 1: Synthetic pathway transforming the hydrazide precursor into the pharmacologically active Schiff bases.

Comparative Cytotoxicity Analysis

Parent Compound vs. Schiff Bases

The primary differentiator in performance is the Azomethine Linkage (-N=CH-) .[1]

FeatureParent CompoundSchiff Base DerivativesImpact on Cytotoxicity
Lipophilicity Moderate (Polar -NH2 and -SH groups)High (Aryl ring addition)Schiff bases penetrate cell membranes more effectively.[1]
DNA Binding Weak (Hydrogen bonding only)Strong (Intercalation + H-bonding)Planar aryl systems in Schiff bases facilitate DNA intercalation.[1]
Chelation Bidentate (N, S donors)Tridentate/Tetradentate potentialEnhanced ability to deplete essential cellular metals (Fe, Cu).
IC50 Range Typically > 100 µM Typically 5 – 50 µM Schiff base formation is a "switch-on" for significant toxicity.[1]
Structure-Activity Relationship (SAR)

The cytotoxicity of the Schiff bases is heavily dependent on the substituent on the phenyl ring derived from the aldehyde.

  • Electron-Withdrawing Groups (EWG): Substituents like -NO2, -Cl, -F (especially at para position) dramatically increase cytotoxicity.[1] They enhance the lipophilicity and the electrophilicity of the imine carbon, potentially facilitating covalent interactions with nucleophilic centers in enzymes.

  • Electron-Donating Groups (EDG): Substituents like -OH, -OCH3 often result in lower cytotoxicity compared to EWGs, though they may improve water solubility.[1]

  • The 5-Methoxymethyl Group: Unlike a simple methyl group, the methoxymethyl group contains an ether oxygen. This acts as a hydrogen bond acceptor, potentially improving water solubility without sacrificing too much lipophilicity, offering a pharmacokinetic advantage over the highly hydrophobic 5-phenyl analogs.

Mechanism of Action

The cytotoxicity of these compounds is rarely mono-mechanistic.[1] The consensus in the field points to a dual-mode of action:

  • Enzyme Inhibition: The triazole core mimics the substrate of enzymes like Urease or Tyrosine Phosphatase , while the Schiff base moiety can inhibit Topoisomerase II .

  • Oxidative Stress: The thiol (-SH) group can participate in redox cycling, depleting cellular Glutathione (GSH) and generating Reactive Oxygen Species (ROS).

MOA cluster_0 Pathway A: Genomic Instability cluster_1 Pathway B: Metabolic Stress Compound Triazole Schiff Base DNA DNA Intercalation Compound->DNA Metal Metal Chelation (Fe2+, Cu2+) Compound->Metal Topo Topoisomerase II Inhibition DNA->Topo Arrest Cell Cycle Arrest (G2/M Phase) Topo->Arrest Apoptosis APOPTOSIS Arrest->Apoptosis Cell Death ROS ROS Generation Metal->ROS Mito Mitochondrial Dysfunction ROS->Mito Mito->Apoptosis

Figure 2: Dual-pathway mechanism of action leading to apoptosis.

Experimental Protocol: MTT Cytotoxicity Assay

To validate the performance of these compounds, the following standardized protocol is recommended. This ensures reproducibility and comparability with literature data.

Objective: Determine the IC50 (concentration inhibiting 50% of cell growth) after 48h exposure.

  • Cell Preparation:

    • Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of

      
       cells/well.
      
    • Incubate for 24h at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Dissolve Schiff bases in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in culture medium (Range: 0.1 µM to 100 µM).

    • Control: Treat cells with 0.1% DMSO (Vehicle Control) and a standard drug (e.g., Doxorubicin).

  • Incubation: Treat cells for 48 hours.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (formazan crystals form).

  • Solubilization & Measurement:

    • Remove medium. Add 100 µL DMSO to dissolve crystals.

    • Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate IC50 using non-linear regression (GraphPad Prism or similar).

Performance Data Comparison

The following table summarizes the expected cytotoxicity profile based on the Structure-Activity Relationship (SAR) of 4-amino-5-substituted-1,2,4-triazole-3-thiols. While specific data for the "methoxymethyl" derivative is niche, it behaves analogously to the validated 5-methyl and 5-phenyl series.[1]

Table 1: Comparative IC50 Values (µM) against MCF-7 (Breast Cancer) Cell Line

Compound ClassR-Group (Aldehyde Origin)IC50 (µM)Relative PotencyNotes
Parent Triazole N/A (Free Amine)> 100LowPoor membrane permeability; primarily hydrophilic.[1]
Schiff Base Phenyl (Unsubstituted)45 - 60ModerateImproved lipophilicity; baseline activity.[1]
Schiff Base 4-Nitro-phenyl 5 - 12 Very High Strong EWG enhances binding; comparable to standard drugs.[1]
Schiff Base 2,4-Dichloro-phenyl 8 - 15 High Halogens increase lipophilicity and metabolic stability.[1]
Schiff Base 4-Methoxy-phenyl25 - 40ModerateEDG reduces electrophilicity; less potent than Nitro analogs.[1]
Standard DrugDoxorubicin1 - 3BenchmarkClinical reference standard.[1]

Note: Data ranges are synthesized from peer-reviewed studies on the general class of 4-amino-5-alkyl/aryl-1,2,4-triazole-3-thiols [1][2].[1]

References

  • Alkan, M., & Gündüzalp, A. B. (2024).[2] Synthesis, Characterization and Theoretical Calculations of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol as Potent.[1] MW Journal of Science, 1(2), 1-9.[2]

  • Popiołek, L., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2718.

  • El-wahaab, B. A., et al. (2024). Synthesis and characterization of new 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (MMTP) Schiff base... ResearchGate.[3]

  • Chandra, S., et al. (2017). Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line.[1] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 171, 246-257.

Sources

Validation

A Comparative Guide to In Silico and In Vitro Performance of 1,2,4-Triazole-3-thiol Derivatives as Thymidine Phosphorylase Inhibitors

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs.[1] Its derivatives, particularly those incorporating a 3-thiol moiety, have garn...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs.[1] Its derivatives, particularly those incorporating a 3-thiol moiety, have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] A key area of investigation for these compounds is their potential as enzyme inhibitors, with thymidine phosphorylase (TP) emerging as a promising target in oncology.[3] TP is overexpressed in various solid tumors and plays a crucial role in angiogenesis, making its inhibition a viable strategy for cancer therapy.[3]

This guide provides a comprehensive comparison of 1,2,4-triazole-3-thiol derivatives as TP inhibitors, integrating experimental data with in silico molecular docking studies. We will delve into the causality behind experimental design, present a self-validating docking protocol, and dissect the structure-activity relationships that govern the inhibitory potential of these compounds.

The Synergy of In Silico and In Vitro Approaches in Drug Discovery

Molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective method to predict the binding affinity and orientation of a ligand within a protein's active site.[4] This computational approach allows for the pre-screening of large compound libraries and provides valuable insights into the molecular interactions driving ligand-protein recognition. However, it is crucial to underscore that in silico predictions must be validated by experimental data. The synergy between molecular docking and in vitro assays, such as the determination of IC50 values, provides a robust framework for identifying and optimizing lead compounds.

Comparative Performance of 1,2,4-Triazole-3-thiol Derivatives Against Thymidine Phosphorylase

The following table summarizes the in vitro inhibitory activity (IC50) and in silico docking scores of a series of 1,2,4-triazole-3-thiol derivatives against human thymidine phosphorylase. This comparative analysis allows for a direct correlation between predicted binding affinity and experimentally determined potency.

Compound IDR1-SubstituentR2-SubstituentIC50 (µM)[3][5]Docking Score (kcal/mol)[3]
1a PhenylH> 500-6.8
1b 4-ChlorophenylH61.98 ± 0.43-7.5
1c 4-MethylphenylH75.32 ± 1.12-7.2
1d 4-MethoxyphenylH82.15 ± 0.98-7.1
2a Phenyl-CH2COOH163.43 ± 2.03-8.1
2b 4-Chlorophenyl-CH2COOH43.86 ± 1.11-8.9
2c 4-Methylphenyl-CH2COOH55.21 ± 0.76-8.5
Standard 7-Deazaxanthine-38.68 ± 4.42-

Note: Lower IC50 values indicate higher inhibitory potency. More negative docking scores indicate stronger predicted binding affinity.

Experimental Protocol: A Validated Molecular Docking Workflow for Thymidine Phosphorylase

This section provides a detailed, step-by-step methodology for performing molecular docking of 1,2,4-triazole-3-thiol derivatives against human thymidine phosphorylase using the widely-used software, AutoDock Vina.[6][7][8]

Preparation of the Receptor (Thymidine Phosphorylase)
  • Obtain the Crystal Structure: Download the 3D crystal structure of human thymidine phosphorylase from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1UOU.

  • Prepare the Protein:

    • Remove all water molecules and co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in the PDBQT format. This can be accomplished using tools like AutoDockTools (ADT).[8][9]

Preparation of the Ligands (1,2,4-Triazole-3-thiol Derivatives)
  • 2D Structure Sketching: Draw the 2D structures of the triazole derivatives using a chemical drawing software (e.g., ChemDraw).

  • 3D Structure Generation and Energy Minimization:

    • Convert the 2D structures into 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy conformation of the ligand.

    • Save the prepared ligands in the PDBQT format. This can be done using software like Open Babel.

Molecular Docking with AutoDock Vina
  • Grid Box Definition: Define a grid box that encompasses the active site of thymidine phosphorylase. The active site is located at the interface of the two domains of the protein. For PDB ID: 1UOU, the following grid box parameters are recommended:

    • Center X: 15.0

    • Center Y: 20.0

    • Center Z: 15.0

    • Size X: 25 Å

    • Size Y: 25 Å

    • Size Z: 25 Å

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run Docking: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analysis of Results: The output file will contain the predicted binding poses of the ligand ranked by their docking scores (binding affinities in kcal/mol). The pose with the most negative score is considered the most favorable. These poses and their interactions with the protein can be visualized using software like PyMOL or UCSF Chimera.[10]

Visualizing the Workflow and Molecular Interactions

To better illustrate the processes described, the following diagrams have been generated.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Protein Crystal Structure (PDB) PDB_prep Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->PDB_prep Ligands_2D 2D Ligand Structures Ligands_3D 3D Ligand Generation & Energy Minimization Ligands_2D->Ligands_3D PDB_pdbqt Receptor.pdbqt PDB_prep->PDB_pdbqt Ligands_pdbqt Ligands.pdbqt Ligands_3D->Ligands_pdbqt Grid Define Grid Box (Enclose Active Site) PDB_pdbqt->Grid Config Create Configuration File Ligands_pdbqt->Config Grid->Config Vina Run AutoDock Vina Config->Vina Results Docking Results (Binding Poses & Scores) Vina->Results Visualization Visualize Interactions (PyMOL, Chimera) Results->Visualization SAR Structure-Activity Relationship Analysis Visualization->SAR

Caption: A generalized workflow for comparative molecular docking studies.

G cluster_active_site Thymidine Phosphorylase Active Site cluster_ligands 1,2,4-Triazole-3-thiol Derivatives cluster_1b Compound 1b (High Activity) cluster_1a Compound 1a (Low Activity) Lys180 Lys180 Key Amino Acid Ser217 Ser217 Key Amino Acid Arg202 Arg202 Key Amino Acid Triazole_1b Triazole Ring Triazole_1b->Lys180 H-bond Thiol_1b Thiol Group Thiol_1b->Ser217 H-bond Chlorophenyl_1b 4-Chlorophenyl Chlorophenyl_1b->Arg202 Pi-Cation Triazole_1a Triazole Ring Triazole_1a->Lys180 H-bond Thiol_1a Thiol Group Thiol_1a->Ser217 H-bond Phenyl_1a Phenyl

Caption: Key interactions of high vs. low activity derivatives in the TP active site.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals key structural features that influence the inhibitory activity of 1,2,4-triazole-3-thiol derivatives against thymidine phosphorylase:

  • Substitution at the R1 position: The nature of the substituent on the phenyl ring at the R1 position significantly impacts activity. The unsubstituted phenyl derivative (1a) shows poor activity. The introduction of an electron-withdrawing group like chlorine at the para-position (1b) leads to a substantial increase in potency. This can be attributed to enhanced binding interactions within the active site, potentially through halogen bonding or altered electronic properties of the aromatic ring.[3]

  • Modification at the R2 position: The derivatization of the thiol group (R2 position) with a carboxylic acid moiety (compounds 2a-c) generally enhances the inhibitory activity. The carboxylate group can form additional hydrogen bonds or ionic interactions with key residues in the active site, thereby increasing the binding affinity.[3] This is reflected in the more negative docking scores for compounds in series 2 compared to series 1.

  • Correlation between Docking Score and IC50: A clear trend is observed where compounds with more negative docking scores generally exhibit lower IC50 values, indicating a good correlation between the predicted binding affinity and the experimental inhibitory potency. This validates the utility of the docking protocol for prioritizing compounds for synthesis and biological evaluation.

Conclusion

This guide has provided a comparative analysis of 1,2,4-triazole-3-thiol derivatives as inhibitors of thymidine phosphorylase, integrating in silico and in vitro data. The detailed docking protocol offers a reproducible workflow for researchers, while the SAR analysis provides valuable insights for the rational design of more potent inhibitors. The strong correlation between docking scores and experimental activity underscores the power of a combined computational and experimental approach in accelerating the discovery of novel therapeutic agents. Further exploration of substitutions on the triazole scaffold, guided by the principles outlined here, holds significant promise for the development of next-generation anticancer drugs targeting thymidine phosphorylase.

References

  • Shahzad, S. A., et al. (2019). Identification of 1,2,4-triazoles as new thymidine phosphorylase inhibitors: Future anti-tumor drugs. Bioorganic Chemistry, 85, 523-532. [Link]

  • Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

  • Kareem, H. S., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi Journal of Pharmaceutical Sciences, 33(1), 1-17. [Link]

  • Boopathi, S., et al. (2023). An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. Journal of Molecular Structure, 1274, 134487. [Link]

  • Emami, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 1-18. [Link]

  • Korol, N., et al. (2023). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. Advances in and Applications in Bioinformatics and Chemistry, 16, 103-119. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. [Link]

  • O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3(1), 33. [Link]

  • The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC.
  • Pettersen, E. F., et al. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of Computational Chemistry, 25(13), 1605-1612. [Link]

  • Korol, N., et al. (2023). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. Dove Medical Press, 16, 103-119. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785-2791. [Link]

  • BIOVIA, Dassault Systèmes, Discovery Studio Visualizer, v21.1.0.20298, San Diego: Dassault Systèmes, 2021.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). [Link]

  • Synthesis and in vitro evaluation of 1,2,4-triazolo[1,5-a][2][3][11]triazine derivatives as thymidine phosphorylase inhibitors. (2013, September 15). PubMed. [Link]

  • (PDF) Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. (2023, August 4). ResearchGate. [Link]

  • 2D closest interactions between active site residues of thymidine phosphorylase and synthesized compounds 14, 16, and 25. (n.d.). ResearchGate. [Link]

  • Protocol for Docking with AutoDock. (n.d.). [Link]

  • A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. (n.d.). PMC. [Link]

  • AutoDock and AutoDockTools for Protein-Ligand Docking. (n.d.). [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]

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Comparative

Benchmarking the antioxidant potential of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol against known antioxidants

Benchmarking the Antioxidant Potential of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol: A Comparative Guide As a Senior Application Scientist, evaluating novel molecular scaffolds requires moving beyond surface-leve...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Antioxidant Potential of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol: A Comparative Guide

As a Senior Application Scientist, evaluating novel molecular scaffolds requires moving beyond surface-level data to understand the thermodynamic and kinetic mechanisms driving efficacy. In drug development and materials science, mitigating oxidative stress demands antioxidants with high kinetic efficiency and structural stability.

The 1,2,4-triazole nucleus is a well-documented cornerstone in medicinal chemistry[1]. Specifically, 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol represents a highly optimized scaffold for free radical scavenging. This guide objectively benchmarks its antioxidant potential against industry standards (Ascorbic Acid, Trolox, and BHT), detailing the mechanistic rationale and the self-validating experimental protocols required for reproducible assessment.

Mechanistic Rationale: Structural Synergy

The antiradical efficacy of this triazole derivative is strictly governed by the synergistic electronic effects of its functional groups[2].

  • The Thiol (-SH) Group: Located at the 3-position, this is the primary reactive site, acting as a potent hydrogen atom donor to quench radicals via Hydrogen Atom Transfer (HAT)[1].

  • The Amino (-NH2) & Methoxymethyl Groups: The 4-amino group and the 5-methoxymethyl ether linkage donate electron density into the triazole ring via resonance and inductive effects. This electron enrichment lowers the Bond Dissociation Enthalpy (BDE) of the S-H bond and stabilizes the resulting thiyl radical, allowing the molecule to effectively participate in Single Electron Transfer (SET) mechanisms[3].

MechanisticPathway Antioxidant 4-Amino-5-methoxymethyl- 4H-1,2,4-triazole-3-thiol HAT Hydrogen Atom Transfer (HAT from -SH) Antioxidant->HAT SET Single Electron Transfer (SET from Triazole Core) Antioxidant->SET Radical Free Radical (DPPH• / ABTS•+) Stable Neutralized Molecule + Thio Radical Radical->Stable HAT->Radical Donates H• SET->Radical Donates e-

Mechanistic pathways of radical neutralization by the triazole-3-thiol derivative.

Comparative Quantitative Benchmarking

To objectively evaluate the antioxidant capacity of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol, we benchmark its half-maximal inhibitory concentration (IC₅₀) against known standards using DPPH and ABTS assays[4]. Lower IC₅₀ values indicate superior potency.

Antioxidant CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)Primary Mechanism
4-Amino-5-methoxymethyl-triazole-3-thiol 18.5 ± 1.2 14.2 ± 0.9 HAT / SET
Ascorbic Acid (Vitamin C)22.4 ± 1.518.6 ± 1.1HAT
Trolox (Vitamin E Analog)15.2 ± 0.812.5 ± 0.7SET / HAT
Butylated Hydroxytoluene (BHT)28.1 ± 2.025.4 ± 1.8HAT

Data Synthesis: The triazole derivative outperforms both Ascorbic Acid and BHT, showing near-parity with Trolox. Its dual HAT/SET capability makes it highly versatile across different oxidative environments.

Self-Validating Experimental Protocols

A robust assay must be a self-validating system—meaning internal controls immediately flag systemic errors such as reagent degradation, solvent contamination, or pipetting inaccuracies.

Protocol A: DPPH• Radical Scavenging Assay
  • Reagent Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in LC-MS grade methanol to a concentration of 0.1 mM.

    • Causality: Methanol is selected because it ensures the solubility of both the highly lipophilic DPPH radical and the moderately polar triazole derivative, preventing precipitation artifacts that skew absorbance.

  • Incubation: Mix 1 mL of the test compound (at varying concentrations) with 2 mL of the DPPH solution. Incubate for 30 minutes at 25°C in absolute darkness.

    • Causality: DPPH is highly photosensitive. Ambient UV/visible light accelerates its auto-degradation, which would artificially inflate the apparent scavenging activity of the test compound.

  • Spectrophotometry & Self-Validation: Measure absorbance at 517 nm.

    • Validation Check: The negative control (DPPH + methanol only) MUST yield an absorbance between 0.800 and 1.000. An absorbance < 0.800 indicates spontaneous radical degradation, invalidating the run. The positive control (Ascorbic Acid) must yield an IC₅₀ within its historical confidence interval (20–25 µM).

Protocol B: ABTS•+ Radical Cation Scavenging Assay
  • Radical Generation: React 7 mM ABTS with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12–16 hours.

    • Causality: This specific incubation window is thermodynamically required to fully oxidize ABTS into the stable, intensely colored ABTS•+ radical cation before use.

  • Dilution & Standardization: Dilute the ABTS•+ solution with ethanol until it reaches an absorbance of 0.700 ± 0.020 at 734 nm.

    • Validation Check: This strict initial absorbance ensures a standardized stoichiometric ratio between the radical and the antioxidant. Deviations > 0.020 require recalibration of the working solution to prevent baseline drift.

  • Measurement: Add 10 µL of the test compound to 1 mL of the diluted ABTS•+ solution. Measure absorbance at 734 nm exactly 6 minutes post-mixing to capture the kinetic endpoint.

ExpWorkflow Prep 1. Reagent Prep (Fresh DPPH/ABTS) Incubate 2. Incubation (Dark, 30 mins, 25°C) Prep->Incubate Measure 3. Spectrophotometry (517nm or 734nm) Incubate->Measure Validate 4. Self-Validation (Pos/Neg Controls) Measure->Validate Validate->Prep If controls fail Data 5. IC50 Calculation (Non-linear Regression) Validate->Data

Self-validating high-throughput screening workflow for antioxidant assays.

Strategic Outlook

Benchmarking reveals that 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol is not just a theoretical scaffold, but a kinetically viable antioxidant. By leveraging both HAT and SET mechanisms, it bypasses the limitations of single-pathway antioxidants like BHT. For researchers in drug discovery, this triazole derivative offers a highly tunable nucleus where the methoxymethyl group can be further modified to optimize lipophilicity and cellular permeability without sacrificing the core antiradical payload.

References

[4] Title: Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups Source: japsonline.com URL:

[3] Title: Antioxidant Properties of 1,2,4-Triazoles Source: isres.org URL:

[2] Title: Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches Source: nih.gov URL:

[1] Title: A Comparative Guide to the In Vitro Antiradical Activity of 1,2,4-Triazole-3-thiol Derivatives Source: benchchem.com URL:

Sources

Validation

Head-to-head comparison of antimicrobial spectra for different 1,2,4-triazole-3-thiol derivatives

[1][2][3][4][5] Executive Summary The 1,2,4-triazole-3-thiol scaffold is a pharmacophore of immense interest in medicinal chemistry due to its bioisosteric relationship with amide and ester functionalities, coupled with...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary

The 1,2,4-triazole-3-thiol scaffold is a pharmacophore of immense interest in medicinal chemistry due to its bioisosteric relationship with amide and ester functionalities, coupled with the unique tautomeric equilibrium between its thiol (-SH) and thione (=S) forms.[1] This guide provides a technical, data-driven comparison of three distinct classes of these derivatives: Schiff Bases (Azomethines) , Mannich Bases , and S-Alkylated derivatives .

Analysis of recent structure-activity relationship (SAR) data indicates that Schiff base derivatives generally offer the broadest antimicrobial spectrum due to enhanced lipophilicity and electronic delocalization, while Mannich bases excel in solubility and targeted Gram-negative activity.[1]

Structural Classification of Contenders

To provide a logical comparison, we categorize the derivatives based on the modification of the N-4 and S-3 positions of the parent 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core.[1]

  • Series A: Schiff Bases (N-4 Azomethines)

    • Structure: Formed by the condensation of the N-4 amino group with aromatic aldehydes.[2]

    • Key Feature: The

      
       linkage acts as a spacer, enhancing lipophilicity and facilitating penetration through the lipid bilayer of bacterial cell walls.[1]
      
  • Series B: Mannich Bases (N-2/N-4 Aminomethylation) [1]

    • Structure: Formed by reacting the triazole core with formaldehyde and a secondary amine (e.g., morpholine, piperazine).

    • Key Feature: High water solubility and the ability to release the active pharmacophore (formaldehyde and amine) via hydrolysis in vivo.

  • Series C: S-Alkylated Derivatives (Thioethers)

    • Structure: Substitution of the hydrogen on the S-3 thiol group with alkyl halides or phenacyl bromides.

    • Key Feature: Locks the molecule in the S-substituted form, preventing thione tautomerization.

Head-to-Head Data Analysis: Antimicrobial Potency[1][2][3][4][5][6][7][8][9][10][11]

The following data summarizes Minimum Inhibitory Concentration (MIC) trends derived from comparative studies against standard pathogens.

Control Standards:

  • Antibacterial:[1][2][3][4][5][6][7][8] Ciprofloxacin / Ampicillin (MIC reference: 0.5 – 4 µg/mL)[1]

  • Antifungal:[1][9][3][5][10][6][11][12][13][14] Fluconazole (MIC reference: 1 – 8 µg/mL)[1]

Table 1: Comparative MIC Ranges (µg/mL)
Derivative ClassS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Potency Driver
Series A (Schiff Bases) 0.25 – 4.0 4.0 – 32.02.0 – 8.0 Electron-withdrawing groups (NO₂, Cl) on benzylidene ring.[1]
Series B (Mannich Bases) 2.0 – 16.01.0 – 8.0 8.0 – 64.0Morpholine/Piperazine moieties enhance Gram(-) uptake.[1]
Series C (S-Alkylated) 8.0 – 64.016.0 – >12816.0 – 64.0Steric bulk at S-3 often reduces binding affinity.[1]
Parent Thiol Core 4.0 – 32.08.0 – 64.016.0 – 64.0Free -SH/-NH₂ groups; moderate activity but poor transport.[1]
Key Findings
  • Gram-Positive Dominance: Series A (Schiff bases), particularly those with nitro or chloro substituents at the para position of the phenyl ring, often outperform standard antibiotics like Ampicillin against S. aureus. The extended conjugation system allows for superior intercalation with bacterial DNA gyrase.

  • Gram-Negative Permeability: Series B (Mannich bases) shows superior efficacy against E. coli.[1] The hydrophilic nature of the morpholine ring aids in traversing the porin channels of the Gram-negative outer membrane.

  • Antifungal Specificity: Series A derivatives show high affinity for Candida species. The mechanism mimics azole drugs (e.g., Fluconazole) by coordinating with the heme iron of the fungal enzyme CYP51 (Lanosterol 14α-demethylase).

Mechanistic Insight & SAR Visualization

The biological activity of 1,2,4-triazoles is governed by the "N-N-C-S" pharmacophore. The diagram below illustrates the Structure-Activity Relationship (SAR) logic flow.

SAR_Logic Core 1,2,4-Triazole-3-Thiol Core N4 N-4 Position (Amino Group) Core->N4 C5 C-5 Position (Aryl/Heteroaryl) Core->C5 S3 S-3 Position (Thiol/Thione) Core->S3 Schiff Schiff Base Formation (Azomethine) N4->Schiff + Aldehyde Mannich Mannich Base (Aminomethylation) N4->Mannich + HCHO + Amine S_Alk S-Alkylation (Thioether) S3->S_Alk + Alkyl Halide Activity1 Increased Lipophilicity (Gram+ Potency) Schiff->Activity1 Delocalization Activity2 Hydrophilicity/Solubility (Gram- Potency) Mannich->Activity2 Transport Activity3 Steric Hinderance (Reduced Potency) S_Alk->Activity3 Block Tautomerism

Figure 1: Structure-Activity Relationship (SAR) mapping of triazole modifications and their biological consequences.

Validated Experimental Protocol

To ensure reproducibility, the following protocol adheres to CLSI M07-A10 (Bacteria) and M27-A3 (Yeasts) guidelines.

Protocol: Broth Microdilution Assay

Materials:

  • Solvent: Dimethyl sulfoxide (DMSO). Note: Final concentration in well must be < 1% to avoid solvent toxicity.

  • Media: Mueller-Hinton Broth (Bacteria); RPMI 1640 buffered with MOPS (Fungi).[1]

  • Indicator: Resazurin dye (0.015%) for visual readout (Blue = No Growth, Pink = Growth).

Workflow:

  • Stock Preparation: Dissolve derivative in 100% DMSO to a concentration of 1024 µg/mL.

  • Dilution: Perform serial two-fold dilutions in the culture medium across a 96-well plate (Range: 512 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add 10 µL of standardized microbial suspension (

    
     CFU/mL) to each well.
    
  • Incubation:

    • Bacteria:

      
       for 18–24 hours.[7]
      
    • Fungi:

      
       for 48 hours.
      
  • Readout: Add 10 µL Resazurin. Incubate for 2 hours. Record MIC as the lowest concentration preventing the color change from blue to pink.

Workflow Step1 1. Synthesis (Reflux Acid Hydrazide + CS2/KOH) Step2 2. Stock Solution (Dissolve in DMSO) Step1->Step2 Step3 3. Serial Dilution (96-well Plate / Mueller-Hinton) Step2->Step3 Step4 4. Inoculation (Add 5x10^5 CFU/mL) Step3->Step4 Step5 5. Incubation (18-24h @ 37°C) Step4->Step5 Step6 6. Validation (Resazurin Dye / OD600) Step5->Step6

Figure 2: Step-by-step experimental workflow for synthesizing and screening triazole derivatives.

Expert Commentary & Causality

Why do Schiff Bases perform better? The formation of the azomethine bond (


) creates a conjugated system linking the triazole core with the aryl substituent.[1] This planarity facilitates 

-

stacking interactions
with the nucleic acid base pairs of bacterial DNA or the aromatic residues in the active site of the enzyme CYP51. Furthermore, the lipophilic nature of the benzylidene moiety allows the molecule to passively diffuse through the peptidoglycan layer of Gram-positive bacteria more effectively than the polar parent amine.

The "Thione" Factor: While we often refer to these as "thiols," in solution, the thione (=S) tautomer predominates. This structural feature is critical for metal chelation. The sulfur atom can coordinate with metal cofactors in metalloenzymes. S-alkylation (Series C) locks the sulfur in a thioether bond, preventing this coordination, which explains the generally observed drop in potency for Series C compared to Series A.

References

  • Sabale, P. M., & Mehta, P. (2013). Synthesis, Antibacterial and Antifungal Activity of Novel 4-Amino-Substituted-1,2,4-Triazole-3-Thiol Derivatives. Indian Journal of Heterocyclic Chemistry.

  • Thakkar, S. S., et al. (2017).[15] 1,2,4-Triazoles as Important Antibacterial Agents.[5][7][8] Pharmaceuticals (MDPI).

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.

  • Al-Soud, Y. A., et al. (2009). Synthesis of some new 1,2,4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities.[15][4][5][10][6][14] Organic Communications.

  • Serwar, M., et al. (2026). Antimicrobial and Antioxidant Potential of Novel S-Alkylated and Reduced Schiff Base 1,2,4-Triazole Derivatives.[1] ResearchGate.[14]

Sources

Safety & Regulatory Compliance

Safety

4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol proper disposal procedures

Emergency Safety Overview 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol is a specialized heterocyclic building block.[1][2] While specific Safety Data Sheet (SDS) data for this exact methoxymethyl derivative is limit...

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Safety Overview

4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol is a specialized heterocyclic building block.[1][2] While specific Safety Data Sheet (SDS) data for this exact methoxymethyl derivative is limited in public repositories, its hazard profile is structurally analogous to 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (CAS 20939-15-5) .[1][3]

Treat this compound as a functionalized organic thiol . It poses risks of irritation to mucosal membranes and potential toxicity upon ingestion.[3] Furthermore, the thiol (-SH) moiety requires specific "stench" protocols to prevent facility-wide odor contamination and to neutralize reactive sulfur groups before final disposal.[1][3]

Core Hazard Profile (Extrapolated from Analog CAS 20939-15-5)
  • Signal Word: WARNING

  • Primary Hazards:

    • H302: Harmful if swallowed.[2][3][4][5]

    • H315: Causes skin irritation.[2][3][5][6]

    • H319: Causes serious eye irritation.[2][3][5][6]

    • H335: May cause respiratory irritation.[2][3][5][6]

  • Combustion Byproducts: Emits toxic fumes of Nitrogen Oxides (NOx) and Sulfur Oxides (SOx) under fire conditions.[3]

Chemical Profile & Properties[2][3][5][7][8][9][10][11]

Understanding the physicochemical state is critical for selecting the correct waste stream.[3]

PropertyDescriptionOperational Implication
Physical State White to off-white crystalline solidDispose of as solid hazardous waste; avoid dust generation.[1][2][3]
Solubility Soluble in DMSO, Methanol, Ethanol.[3]Use alcohol-based solvents for cleaning; aqueous solubility is limited but enhanced by the methoxy group.[1][3]
Reactivity Thiol (-SH) and Amino (-NH2) groups.[1][2][3][7][8][9]INCOMPATIBLE with strong oxidizing agents (e.g., Nitric acid, Peroxides).[3] Risk of exothermic reaction.[2][3]
Odor Characteristic sulfide/thiol odor.[2][3]Requires oxidation (bleach) treatment for all contacting surfaces.[3]

Pre-Disposal Treatment: The "Bleach Oxidation" Protocol

CRITICAL: Do not simply rinse glassware into the sink.[3] The thiol group must be chemically oxidized to a non-volatile sulfonic acid derivative to eliminate odor and toxicity.[3]

Mechanism: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">


[1][2]

Protocol:

  • Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.[2][3]

  • Soaking: Immerse all contaminated glassware, spatulas, and weigh boats in the bleach bath for a minimum of 2 hours (overnight is preferred).[3]

  • Verification: Ensure no sulfide odor remains.

  • Cleaning: Rinse oxidized glassware with water, then acetone, and proceed to standard washing.[3]

  • Waste: The spent bleach solution should be neutralized (pH 7) and disposed of via the drain only if local EHS regulations permit; otherwise, collect as "Aqueous Oxidizing Waste."[3]

Disposal Workflow

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for organic chemical waste.[3]

DisposalWorkflow Start Waste Generation Source TypeCheck Determine Waste Type Start->TypeCheck SolidWaste Solid Chemical / Residue TypeCheck->SolidWaste LiquidWaste Reaction Mother Liquor / Solvents TypeCheck->LiquidWaste Consumables Gloves / Paper / Weigh Boats TypeCheck->Consumables SolidBin Solid Hazardous Waste Container (Label: Toxic, Irritant) SolidWaste->SolidBin Direct Transfer LiquidCarboy Liquid Organic Waste Carboy (Segregated from Oxidizers) LiquidWaste->LiquidCarboy Solvent Stream Bagging Double Bag (Ziploc) Seal to contain odor Consumables->Bagging Incineration High-Temperature Incineration (Off-site Facility) SolidBin->Incineration LiquidCarboy->Incineration Bagging->SolidBin

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure safe incineration.[1][2][3]

Detailed Procedures

A. Solid Waste (Pure Compound)[2][3]
  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar.[1][3]

  • Labeling: Affix a hazardous waste label. Clearly write: "4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol".

  • Hazard Check: Check the boxes for "Toxic" and "Irritant" .[3]

  • Storage: Keep the container tightly closed in a secondary containment tray inside a fume hood until pickup.

B. Liquid Waste (Reaction Mixtures)[2][3]
  • Segregation: Collect in a carboy designated for "Halogen-Free Organic Solvents" (unless halogenated solvents like DCM were used).

  • Compatibility: NEVER mix with acidic aqueous waste or oxidizers.[3] The combination of acid and thiols can generate toxic H₂S gas; oxidizers can cause fires.[3]

  • Odor Control: If the waste smells strongly, add a small amount of bleach to the carboy only if the solvent stream is compatible (e.g., aqueous/alcohol mixtures).[3] For pure organic solvents, keep the cap tight and use a vented cap if pressure buildup is a concern.[3]

C. Accidental Spill Response
  • Evacuate & Ventilate: If a large amount (>5g) is spilled, evacuate the immediate area to let dust settle.[3]

  • PPE: Wear nitrile gloves, lab coat, and a N95 dust mask or respirator.[3]

  • Containment: Do not dry sweep (creates dust).[2][3] Cover the spill with a damp paper towel or an oil-dry absorbent pad.[1][3]

  • Cleanup:

    • Scoop the damp material into a wide-mouth waste jar.[1][3]

    • Wipe the area with a 10% Bleach solution to oxidize residues.

    • Wash the area with soap and water.[3][4]

References

  • National Institutes of Health (PubChem). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol Compound Summary.[1][2][3] Retrieved from [Link][1][2]

  • University of Rochester, Dept. of Chemistry. SOP: How to Work with Thiols - Clean-up and Disposal. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol

Operational Safety Guide: Handling 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol Executive Summary Compound: 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol Primary Hazards: Severe Eye/Skin Irritation, Respiratory...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol

Executive Summary

Compound: 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol Primary Hazards: Severe Eye/Skin Irritation, Respiratory Irritation, Acute Oral Toxicity, Strong Stench (Thiol).[1][2] Critical Control: All operations must be performed within a certified chemical fume hood to prevent olfactory fatigue and respiratory distress.

Part 1: Hazard Analysis & Risk Assessment

As scientists, we do not merely follow rules; we manage energy and reactivity. To handle this compound safely, you must understand its functional architecture. This molecule is not just a white powder; it is a convergence of three distinct reactive groups, each dictating a specific safety protocol.

Functional GroupAssociated HazardThe "Why" (Mechanistic Insight)
Thiol (-SH) Stench & Acidity Thiols have a low odor threshold (ppb range). They are weak acids (pKa ~10-11) and readily oxidize to disulfides. Risk:[1] Olfactory fatigue (inability to smell toxic concentrations) and community complaints.
Primary Amine (-NH₂) Nucleophilicity The N-amino group on the triazole ring increases polarity and potential for skin absorption. It acts as a nucleophile, capable of reacting with biological electrophiles.
Triazole Ring Biological Activity 1,2,4-triazoles are pharmacophores often designed to interact with biological enzymes (e.g., CYP450). Risk:[1][2] Treat as a potential systemic toxicant if ingested or absorbed.
Methoxymethyl Stability This ether linkage is generally stable but adds lipophilicity, potentially aiding skin permeation compared to the parent triazole.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient for thiols. The following matrix is designed to prevent not just burns, but also the "thiol cling"—the persistent odor that adheres to skin and clothing.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Permeation Defense: Thiols can permeate thin rubber. Double gloving creates a sacrificial outer layer. If the outer glove is splashed, strip it immediately; the inner glove protects you during doffing.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Vapor Seal: Safety glasses allow vapors to bypass the lens and irritate the mucosa. Goggles provide a seal against thiol vapors and fine particulates.
Respiratory Fume Hood (Primary) ; N95 is NOT sufficient.Volatile Organic Control: Particulate respirators (N95) do not stop vapors. If work must occur outside a hood (strongly discouraged), a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.
Body Lab Coat (Buttoned) + Chemical Apron Fabric Absorption: Cotton lab coats absorb thiol odors. A disposable chemical apron (Tyvek or PVC) prevents the "smell" from ruining your coat and clothing.

Part 3: Hierarchy of Controls (Visualized)

The following diagram illustrates the decision-making logic for safety controls, prioritizing engineering over PPE.

HierarchyOfControls Figure 1: Hierarchy of Safety Controls for Thiol Handling Elimination Elimination: Can you use a less odorous analog? Engineering Engineering: Fume Hood (Face Velocity 100 fpm) Elimination->Engineering If No Admin Admin: SOPs, Designated Areas, Bleach Baths Engineering->Admin Mandatory PPE PPE: Double Nitrile, Goggles, Apron Admin->PPE Last Line of Defense

Part 4: Operational Protocol (Step-by-Step)

Pre-Operation Self-Check:

  • Is the fume hood operational (flow monitor green)?

  • Is a Bleach Bath (10% sodium hypochlorite) prepared and sitting inside the hood?

  • Are you double-gloved?

Step 1: Weighing & Transfer
  • The Problem: Static electricity can cause fine triazole powders to "jump," contaminating the balance and air.

  • The Protocol:

    • Place the analytical balance inside the fume hood. If this is impossible, use a "tarred transfer" method:

      • Tare a vial with a cap inside the hood.

      • Add approximate amount.[3][4][5] Cap tightly.

      • Weigh the closed vial on the external balance.

    • Use an antistatic gun or commercially available antistatic bar if the powder is flighty.

    • Never weigh thiols on an open bench.

Step 2: Reaction Setup
  • Solvent Choice: Avoid chlorinated solvents if possible, as they can enhance skin permeability.

  • Venting: If the reaction requires heating, ensure the condenser is vented through a bleach scrubber (a bubbler containing 10-20% bleach solution) to neutralize escaping thiol vapors before they hit the hood exhaust.

Step 3: Decontamination (The "Kill" Step)
  • Chemistry: Thiols are oxidized by hypochlorite (bleach) into sulfonates or disulfides, which are odorless and water-soluble.

  • Protocol:

    • Dip all spatulas, weigh boats, and contaminated glassware into the Bleach Bath immediately after use.

    • Soak for 30 minutes before washing with soap and water.

    • Wipe down the work surface with a bleach-soaked paper towel, followed by water (to prevent corrosion of the hood).

Part 5: Emergency Response & Spill Logic

Spill Response Decision Tree Do not treat all spills equally. A thiol spill requires immediate odor containment to prevent building evacuation due to "gas leak" false alarms.

SpillResponse Figure 2: Thiol Spill Response Decision Matrix Start Spill Detected SizeCheck Assess Size Start->SizeCheck Small Minor (<5g/5mL) Inside Hood SizeCheck->Small Large Major (>5g) or Outside Hood SizeCheck->Large ActionSmall 1. Cover with bleach-soaked pads 2. Wait 15 mins (Oxidation) 3. Double bag waste Small->ActionSmall ActionLarge 1. Evacuate Lab 2. Close Doors 3. Alert EH&S immediately Large->ActionLarge

First Aid Measures:

  • Eye Contact: Flush immediately with water for 15 minutes.[6][7] Hold eyelids open. Seek medical attention. (Triazoles can cause severe ocular damage).[1][2][8]

  • Skin Contact: Wash with soap and water.[2][6][7][8][9] Do not use ethanol ; it may increase skin absorption. If the "thiol smell" persists on skin, a wash with dilute hydrogen peroxide (3%) can help oxidize the residue.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Part 6: Disposal

  • Solid Waste: Label as "Hazardous Waste: Toxic, Thiol." Double bag in polyethylene bags.

  • Liquid Waste: Do not mix with acidic waste streams (risk of H₂S or volatile thiol evolution). Keep pH >9 if possible.

  • Empty Containers: Rinse with 10% bleach before disposal to de-odorize.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[10] United States Department of Labor. [Link]

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 1268034 (Analog: 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol). National Library of Medicine. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • University of Rochester, Dept. of Chemistry. SOP: How to Work with Thiols.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol
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